Gostatin
Descripción
amino acid produced by Streptomyces sumanensis; time-dependent inhibitor of aspartate transaminase; structure given in first source
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
78416-84-9 |
|---|---|
Fórmula molecular |
C8H10N2O5 |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
3-amino-5-(carboxymethyl)-4-oxo-2,3-dihydro-1H-pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H10N2O5/c9-4-2-10-6(8(14)15)3(7(4)13)1-5(11)12/h4,10H,1-2,9H2,(H,11,12)(H,14,15) |
Clave InChI |
UXFJYSFCCBPXED-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C(=C(N1)C(=O)O)CC(=O)O)N |
Otros números CAS |
78416-84-9 |
Sinónimos |
5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid gostatin gostatine |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Isolation of Gostatin from Streptomyces sumanensis: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Gostatin, a potent and irreversible inhibitor of aspartate aminotransferase, stands as a significant discovery in the realm of microbial secondary metabolites.[1] Isolated from the bacterium Streptomyces sumanensis NK-23, this dihydro-4-pyridone analog of glutamic acid presents a compelling case for the exploration of novel enzyme inhibitors from natural sources. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development.
Physicochemical Properties of this compound
This compound is a small molecule with the chemical formula C₈H₁₀N₂O₅ and a molecular weight of 214.18 g/mol . A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₅ |
| Molecular Weight | 214.18 g/mol |
| IUPAC Name | 3-amino-5-(carboxymethyl)-4-oxo-2,3-dihydro-1H-pyridine-6-carboxylic acid |
| CAS Number | 78416-84-9 |
Experimental Protocols
Fermentation of Streptomyces sumanensis NK-23
Inoculum Preparation:
-
A loopful of spores or mycelial fragments of Streptomyces sumanensis NK-23 is inoculated into a seed medium. A typical seed medium for Streptomyces contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and essential minerals.
-
The seed culture is incubated at 28-30°C for 48-72 hours with shaking (200-250 rpm) to obtain a sufficient biomass for inoculating the production medium.
Production Fermentation:
-
The production medium is inoculated with the seed culture (typically 5-10% v/v). Production media for Streptomyces are often complex and designed to induce secondary metabolism. They may contain slowly utilized carbon sources and limiting concentrations of certain nutrients to trigger the production of target compounds.
-
Fermentation is carried out in baffled flasks or a fermenter at 28-30°C with vigorous aeration and agitation for a period of 5-7 days.
-
The pH of the culture is monitored and maintained within a suitable range (typically 6.5-7.5) for optimal growth and this compound production.
Isolation and Purification of this compound
The following protocol outlines a general procedure for the isolation and purification of this compound from the fermentation broth of Streptomyces sumanensis NK-23.
1. Broth Clarification:
-
The fermentation broth is harvested and centrifuged at high speed (e.g., 10,000 x g for 20 minutes) to separate the mycelial biomass from the supernatant.
-
The supernatant, containing the secreted this compound, is carefully collected for further processing.
2. Ion-Exchange Chromatography:
-
The clarified supernatant is passed through a column packed with a cation-exchange resin (e.g., Dowex 50W x 8).
-
The column is washed with deionized water to remove unbound impurities.
-
This compound is eluted from the column using a gradient of a suitable buffer, such as aqueous ammonia.
3. Adsorption Chromatography:
-
The fractions containing this compound from the ion-exchange step are pooled and applied to a column packed with an adsorbent material like activated carbon or a polymeric adsorbent resin (e.g., Amberlite XAD series).
-
The column is washed with water, and this compound is then eluted with an organic solvent, such as aqueous acetone or methanol.
4. Further Purification:
-
The eluted fractions are concentrated under reduced pressure.
-
Final purification can be achieved through techniques such as gel filtration chromatography (e.g., Sephadex G-10) or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Quantitative Data
The inhibitory activity of this compound against various aminotransferases is a key aspect of its biological function. Table 2 summarizes the available data on its inhibitory concentrations.
| Enzyme | Organism/Tissue Source | IC₅₀ / Kᵢ |
| Aspartate Aminotransferase (GOT) | Pig heart | Strong inhibitory effect |
| Alanine Aminotransferase (GPT) | Wheat germ | Weak inhibitory effect |
| Mitochondrial Aspartate Transaminase | Pig heart | Kᵢ = 59 µM |
| Glutamate Dehydrogenase | Not specified | No significant effect |
| Glutamine Synthetase | Not specified | No significant effect |
Mandatory Visualizations
Logical Workflow for this compound Discovery and Isolation
Caption: Logical workflow for the discovery, production, and purification of this compound.
Mechanism of Aspartate Aminotransferase Inhibition by this compound
Caption: Mechanism of irreversible inhibition of Aspartate Aminotransferase by this compound.
References
Gostatin's Mechanism of Action on Aspartate Aminotransferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gostatin, a natural product isolated from Streptomyces sumanensis, is a potent and irreversible inhibitor of aspartate aminotransferase (AspAT), a key enzyme in amino acid metabolism. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a suicide substrate. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.
Introduction
Aspartate aminotransferase (AspAT), also known as glutamic-oxaloacetic transaminase (GOT), is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the reversible transamination of L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. This reaction is central to amino acid biosynthesis and degradation, as well as to the malate-aspartate shuttle. Given its importance in cellular metabolism, AspAT has been investigated as a potential target for drug development.
This compound (5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid) has been identified as a time-dependent and irreversible inhibitor of AspAT.[1] Its mechanism of action is of significant interest as it acts as a suicide substrate, also known as a mechanism-based inactivator. This guide will explore the kinetics and molecular basis of this inhibition.
Mechanism of Action
This compound functions as a suicide substrate for aspartate aminotransferase.[1] This means that the enzyme's own catalytic activity converts this compound into a reactive intermediate, which then irreversibly inactivates the enzyme. The inactivation process involves the modification of the pyridoxal 5'-phosphate (PLP) cofactor, which is essential for the catalytic activity of AspAT.[1]
The reaction between this compound and AspAT follows a bimolecular association kinetic model.[2] Upon binding to the active site, this compound undergoes a series of enzymatic transformations that lead to the formation of a highly reactive species. This intermediate then covalently binds to the PLP cofactor, leading to its irreversible modification and the complete inactivation of the enzyme.[1] Spectrophotometric studies have shown that the binding of this compound to the enzyme results in a significant spectral change, which can be monitored to study the kinetics of the interaction.[2]
Quantitative Data
The inhibitory activity of this compound on mitochondrial aspartate transaminase from pig heart has been quantitatively characterized. The following table summarizes the key kinetic parameters.
| Parameter | Value | Enzyme Source | Temperature | Reference |
| Ki | 59 µM | Pig heart mitochondrial AspAT | 25°C | [1] |
| kcat (inactivation) | 0.11 s-1 | Pig heart mitochondrial AspAT | 25°C | [1] |
| Enzyme half-life at 3.1 µM this compound | 1.8 min | Pig heart mitochondrial AspAT | 25°C | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on aspartate aminotransferase. These protocols are synthesized from established methods for studying enzyme kinetics and inhibition.
Aspartate Aminotransferase Activity Assay
This protocol is for determining the baseline activity of AspAT, which is required to assess the extent of inhibition by this compound.
Materials:
-
Purified aspartate aminotransferase
-
L-aspartic acid solution
-
α-ketoglutaric acid solution
-
NADH solution
-
Malate dehydrogenase (MDH)
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-aspartic acid, and NADH in a cuvette.
-
Add malate dehydrogenase to the reaction mixture.
-
Initiate the reaction by adding a known concentration of α-ketoglutaric acid.
-
Immediately before adding the enzyme, add a specific amount of purified aspartate aminotransferase to the cuvette and mix thoroughly.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.
Time-Dependent Inactivation Kinetics
This protocol is used to determine the rate of irreversible inhibition of AspAT by this compound.
Materials:
-
Purified aspartate aminotransferase
-
This compound solutions of varying concentrations
-
Reagents for the AspAT activity assay (see section 4.1)
Procedure:
-
Pre-incubate a solution of purified aspartate aminotransferase with various concentrations of this compound at a constant temperature (e.g., 25°C).
-
At specific time intervals, withdraw an aliquot of the enzyme-inhibitor mixture.
-
Immediately dilute the aliquot into the reaction mixture for the AspAT activity assay to stop the inactivation process and measure the remaining enzyme activity.
-
Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each this compound concentration.
-
The apparent first-order rate constant of inactivation (kobs) for each this compound concentration is determined from the negative slope of these plots.
-
Plot the kobs values against the this compound concentrations to determine the inactivation rate constant (kinact) and the inhibition constant (Ki).
Spectrophotometric Titration
This protocol is used to determine the stoichiometry of this compound binding to AspAT.
Materials:
-
Purified aspartate aminotransferase of known concentration
-
This compound solution of known concentration
-
Spectrophotometer
Procedure:
-
Record the absorbance spectrum of a solution of purified aspartate aminotransferase.
-
Add successive small aliquots of a concentrated this compound solution to the enzyme solution.
-
After each addition, allow the system to reach equilibrium and record the absorbance spectrum.
-
Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of this compound to enzyme.
-
The stoichiometry of binding is determined from the equivalence point of the titration curve.
Gel Filtration Chromatography
This protocol can be used to confirm the irreversible binding of this compound to AspAT.
Materials:
-
Purified aspartate aminotransferase
-
This compound
-
Gel filtration column (e.g., Sephadex G-25)
-
Appropriate buffer
-
Fraction collector
-
Method for detecting protein (e.g., absorbance at 280 nm) and this compound (if a labeled version is used)
Procedure:
-
Incubate purified aspartate aminotransferase with a stoichiometric amount of this compound to allow for complete inactivation.
-
Equilibrate a gel filtration column with the appropriate buffer.
-
Apply the enzyme-inhibitor mixture to the top of the column.
-
Elute the column with the buffer and collect fractions.
-
Analyze the fractions for the presence of protein (AspAT) and, if possible, for the inhibitor.
-
The co-elution of the inhibitor with the protein in the high molecular weight fractions indicates covalent and irreversible binding.
Conclusion
This compound serves as a powerful tool for studying the catalytic mechanism of aspartate aminotransferase due to its specific and irreversible mode of action. As a suicide substrate, it highlights the potential for designing highly selective enzyme inhibitors for therapeutic applications. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the inhibition of AspAT and the broader field of enzyme inactivation. Further investigation into the structural basis of this compound's interaction with the enzyme's active site could provide valuable insights for the rational design of novel aminotransferase inhibitors.
References
The Biological Activity of Gostatin in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gostatin, a natural product isolated from Streptomyces sumanensis, is a potent and highly specific inhibitor of aspartate aminotransferase (AAT), also known as glutamic-oxaloacetic transaminase (GOT).[1][2][3] It functions as a time-dependent, suicide substrate, irreversibly inactivating the enzyme by modifying its pyridoxal phosphate cofactor.[1][4] While the enzymatic inhibition of AAT by this compound is well-characterized, its effects within a cellular context are less explored. This technical guide provides an in-depth overview of the expected biological activities of this compound in cellular models, based on the known roles of its target enzyme, AAT. The information presented herein is primarily derived from studies on other AAT inhibitors, such as aminooxyacetic acid (AOA) and hydrazinosuccinic acid, which serve as surrogates to predict the cellular consequences of this compound treatment.
Aspartate aminotransferase is a pivotal enzyme that links glucose and amino acid metabolism through the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[3] This activity is central to several key cellular processes, including nitrogen metabolism, the malate-aspartate shuttle for NADH transport, and the biosynthesis of proteins and nucleotides.[5][6] Consequently, the inhibition of AAT by this compound is anticipated to have profound effects on cellular metabolism, proliferation, and survival, particularly in cancer cells which often exhibit altered metabolic dependencies.[7][8]
Mechanism of Action of this compound at the Cellular Level
The primary intracellular effect of this compound is the inhibition of both the cytosolic (GOT1) and mitochondrial (GOT2) isoforms of aspartate aminotransferase. This inhibition disrupts the malate-aspartate shuttle, a critical mechanism for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria to maintain cellular redox balance.[5][7] By impeding this shuttle, this compound is expected to decrease mitochondrial respiration and alter the cellular NAD+/NADH ratio.
Furthermore, AAT inhibition directly impacts the intracellular pools of key metabolites. It is predicted to lead to an accumulation of aspartate and α-ketoglutarate and a depletion of oxaloacetate and glutamate, thereby affecting downstream metabolic pathways, including the TCA cycle and nucleotide biosynthesis.[1][9]
Quantitative Data on Aspartate Aminotransferase Inhibition
Table 1: Kinetic Parameters of this compound against Aspartate Aminotransferase
| Parameter | Value | Enzyme Source | Conditions | Reference |
| Ki | 59 µM | Pig heart mitochondrial AAT | 25°C | [1] |
| kcat | 0.11 s⁻¹ | Pig heart mitochondrial AAT | 25°C | [1] |
| Enzyme Half-life | 1.8 min | Pig heart mitochondrial AAT | 3.1 µM this compound, 25°C | [1] |
Table 2: Cellular Effects of Aspartate Aminotransferase Inhibitors
| Inhibitor | Cell Line | Concentration | Effect | Reference |
| Hydrazinosuccinic acid | T-cell lines | 10 µM | Altered intracellular levels of aspartic acid and α-ketoglutaric acid. | [1][4] |
| Aminooxyacetic acid (AOA) | MDA-MB-231 breast cancer cells | Not specified | Decreased flux of ¹³C-glucose-derived carbons into glutamate and uridine; decreased oxygen consumption. | [7][10] |
| Aminooxyacetic acid (AOA) | MDA-MB-231 breast cancer cells | Not specified | Selectively suppressed proliferation compared to normal mammary epithelial cells. | [7][10] |
Key Signaling Pathways and Cellular Processes Affected by this compound
The inhibition of aspartate aminotransferase by this compound is predicted to impact several critical cellular signaling pathways and processes, primarily through the perturbation of cellular metabolism and redox state.
Experimental Protocols
Detailed methodologies for key experiments to assess the biological activity of this compound in cellular models are provided below. These are representative protocols based on standard cell biology techniques and literature precedents for other AAT inhibitors.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as a marker of cell proliferation.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to an enzyme (e.g., HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-3).
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix/denature the cells according to the manufacturer's instructions.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Quantify the proliferation relative to the control group.
Oxygen Consumption Rate (OCR) Assay
This assay measures mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF cell culture microplates
-
This compound stock solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat cells with this compound for the desired duration.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Load the sensor cartridge with the mitochondrial stress test compounds.
-
Calibrate the instrument and measure the baseline OCR.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Analyze the data to assess the impact of this compound on mitochondrial function.
Visualizations of Key Pathways and Workflows
The Malate-Aspartate Shuttle and its Inhibition
The following diagram illustrates the central role of the malate-aspartate shuttle in cellular metabolism and how this compound's inhibition of AAT disrupts this process.
Experimental Workflow for Assessing this compound's Cellular Activity
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's biological activity in a cellular context.
Conclusion
This compound, as a specific inhibitor of aspartate aminotransferase, holds significant potential as a tool to probe cellular metabolism and as a potential therapeutic agent, particularly in oncology. By disrupting the malate-aspartate shuttle and key metabolic pathways, this compound is predicted to induce metabolic stress, inhibit proliferation, and promote apoptosis in susceptible cell types. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for researchers to investigate and quantify the biological activity of this compound in various cellular models. Further studies are warranted to confirm these predicted effects and to elucidate the full spectrum of this compound's cellular mechanism of action.
References
- 1. Metabolic effects of an aspartate aminotransferase-inhibitor on two T-cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic effects of an aspartate aminotransferase-inhibitor on two T-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-cancer molecular signatures connecting aspartate transaminase (AST) to cancer prognosis, metabolic and immune signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic effects of an aspartate aminotransferase-inhibitor on two T-cell lines | PLOS One [journals.plos.org]
- 5. An Asp to Strike Out Cancer? Therapeutic Possibilities Arising from Aspartate’s Emerging Roles in Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrogen Metabolism in Cancer and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Targeting aspartate aminotransferase in breast cancer | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Inhibition of Sterol Regulatory Element-Binding Protein (SREBP) by Fatostatin
A Note on the Topic: Initial searches for "Gostatin" did not yield any evidence of its involvement in the inhibition of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. It is likely that this was a confusion with Fatostatin , a well-documented and specific inhibitor of SREBP activation. This guide will, therefore, focus on the role, mechanism, and experimental validation of Fatostatin as an SREBP inhibitor, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of lipid homeostasis, controlling the synthesis of cholesterol, fatty acids, and triglycerides. Their dysregulation is implicated in a range of metabolic diseases and cancers, making the SREBP pathway a critical target for therapeutic intervention. Fatostatin is a synthetic diarylthiazole derivative that has emerged as a potent and specific small-molecule inhibitor of SREBP activation. It functions by directly binding to the SREBP Cleavage-Activating Protein (SCAP), preventing the transport of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus. This blockade halts the proteolytic cleavage and subsequent activation of SREBPs, leading to the downregulation of lipogenic and cholesterogenic gene expression. This guide provides a comprehensive overview of Fatostatin's mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function.
Mechanism of Action of Fatostatin
The activation of SREBPs is a tightly regulated multi-step process. In a state of low cellular sterol levels, the SCAP protein escorts SREBP from the ER to the Golgi. Within the Golgi, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the SREBP precursor. This releases the N-terminal domain of SREBP (nSREBP), which then translocates to the nucleus, binds to Sterol Regulatory Elements (SREs) on target gene promoters, and initiates the transcription of genes involved in lipid synthesis.
Fatostatin exerts its inhibitory effect by disrupting this crucial transport step. Its mechanism includes:
-
Direct Binding to SCAP: Fatostatin directly interacts with the SCAP protein.[1][2][3] This interaction occurs at a site distinct from the sterol-sensing domain of SCAP.[2]
-
Inhibition of ER-to-Golgi Translocation: By binding to SCAP, Fatostatin blocks the ER exit of the SCAP-SREBP complex.[1][2][3][4] This prevents the complex from reaching the Golgi apparatus, where the activation of SREBP would normally occur.
-
Prevention of Proteolytic Cleavage: As the SREBP precursor remains in the ER, it is inaccessible to the S1P and S2P proteases located in the Golgi. This prevents the generation of the active nuclear form of SREBP.[5][6]
-
Downregulation of Target Genes: The absence of nSREBP in the nucleus leads to a significant reduction in the transcription of SREBP target genes, such as those encoding for Fatty Acid Synthase (FASN), HMG-CoA Reductase (HMGCR), and the Low-Density Lipoprotein Receptor (LDLR).[5][6]
Quantitative Data on Fatostatin's Efficacy
The inhibitory potency of Fatostatin has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and the specific assay used.
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | CHO-K1 cells | SREBP2 Activation (Luciferase Reporter) | 5.6 µM | [7] |
| IC50 | CHO cells | HMGCS1 Expression (RT-qPCR) | 2.5 - 10 µM | [4][8] |
| IC50 | LNCaP (prostate cancer) | Cell Proliferation (72h) | 17.96 µM | [6] |
| IC50 | HEC-1A (endometrial cancer) | Cell Proliferation (72h) | 4.53 µM | [6] |
| IC50 | DU145 (prostate cancer) | Cell Proliferation | 0.1 µM | [8] |
Detailed Experimental Protocols
The following protocols are representative of the methods used to validate the inhibitory effects of Fatostatin on the SREBP pathway.
This assay directly measures the inhibition of SREBP processing by quantifying the precursor and mature nuclear forms of the protein.
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Western Blotting:
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SREBP-1 or SREBP-2 overnight at 4°C. These antibodies should detect both the precursor (~125 kDa) and the mature nuclear form (~68 kDa).[1][5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control like β-actin or GAPDH to normalize protein levels.[2][5]
-
This assay quantifies the transcriptional activity of SREBP by measuring the expression of a reporter gene (luciferase) under the control of a promoter containing SREs.
-
Cell Culture and Transfection:
-
Treatment and Lysis:
-
Luciferase Measurement:
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency. A decrease in this ratio indicates inhibition of SREBP transcriptional activity.[9]
-
This method measures the mRNA levels of SREBP target genes to assess the downstream effects of Fatostatin.
-
Cell Culture and Treatment:
-
Culture and treat cells with Fatostatin as described in the Western blot protocol (Section 4.1).
-
-
RNA Extraction and cDNA Synthesis:
-
Quantitative PCR:
-
Perform qPCR using SYBR Green master mix and primers specific for SREBP target genes (e.g., FASN, HMGCS1, HMGCR, SCD-1, LDLR) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.[2][4]
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.[4]
-
This assay determines the effect of SREBP inhibition by Fatostatin on cancer cell growth.
-
Cell Seeding and Treatment:
-
Viability Measurement:
-
Add a viability reagent such as MTS or MTT to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[5]
-
Conclusion and Future Directions
Fatostatin is a pivotal research tool for elucidating the roles of the SREBP pathway in health and disease. Its specific mechanism of action—inhibiting the ER-to-Golgi transport of the SREBP-SCAP complex—provides a direct method for modulating cellular lipid metabolism. The demonstrated efficacy of Fatostatin in reducing cell proliferation and inducing apoptosis in various cancer cell lines highlights its therapeutic potential.[5][6] However, some studies suggest that Fatostatin may have off-target effects, including a general inhibition of ER-to-Golgi transport, which could contribute to its impact on cell growth independently of SCAP.[1][4] Further research and clinical investigation are necessary to fully understand its complete pharmacological profile and to develop more targeted second-generation SREBP pathway inhibitors for clinical applications in metabolic disorders and oncology.
References
- 1. Fatostatin ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Gostatin
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Gostatin (Rosuvastatin)
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of this compound (Rosuvastatin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a brand name for Rosuvastatin, a potent synthetic statin and a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the rate-limiting step in the cholesterol biosynthesis pathway. Primarily prescribed for the management of hypercholesterolemia, Rosuvastatin plays a crucial role in reducing the risk of cardiovascular diseases. This guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, mechanism of action, and key experimental findings related to Rosuvastatin.
It is important to note that the term "this compound" has also been used to refer to a novel amino acid produced by Streptomyces sumanensis which acts as an inhibitor of aspartate aminotransferase. This guide, however, focuses exclusively on Rosuvastatin, the widely used lipid-lowering agent.
Pharmacokinetics
Rosuvastatin exhibits a pharmacokinetic profile characterized by oral administration, hepatic uptake, and limited systemic metabolism.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following oral administration, peak plasma concentrations (Cmax) of Rosuvastatin are achieved in approximately 3 to 5 hours. The absolute bioavailability is about 20%.[1] Administration with food does not significantly affect the area under the curve (AUC).[1]
-
Distribution: The mean volume of distribution at a steady state is approximately 134 liters.[1] Rosuvastatin is 88% bound to plasma proteins, primarily albumin, and this binding is reversible and independent of plasma concentrations.[1]
-
Metabolism: Rosuvastatin undergoes limited metabolism, with about 10% of a radiolabeled dose recovered as metabolites.[1] The major metabolite is N-desmethyl rosuvastatin, formed mainly by the cytochrome P450 enzyme CYP2C9.[1] This metabolite has approximately one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound.[1] Notably, there is no significant metabolism by CYP3A4.
-
Excretion: The primary route of elimination for Rosuvastatin and its metabolites is through the feces (90%).[1] The elimination half-life is approximately 19 hours.[1]
Pharmacokinetic Parameters in Healthy Adults
The following table summarizes key pharmacokinetic parameters of Rosuvastatin in healthy adult populations.
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 3 - 5 hours | [1] |
| Absolute Bioavailability | ~20% | [1] |
| Volume of Distribution (Vd) | ~134 Liters | [1] |
| Plasma Protein Binding | 88% | [1] |
| Elimination Half-life (t1/2) | ~19 hours | [1] |
| Primary Route of Excretion | Fecal (90%) | [1] |
| Primary Metabolizing Enzyme | CYP2C9 | [1] |
Pharmacodynamics
The primary pharmacodynamic effect of Rosuvastatin is the reduction of circulating low-density lipoprotein cholesterol (LDL-C). It also favorably modulates other lipid parameters.
Mechanism of Action
Rosuvastatin competitively inhibits HMG-CoA reductase, the enzyme that converts HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates hepatic LDL receptors. The increased number of LDL receptors enhances the clearance of LDL-C from the circulation.
Clinical Efficacy on Lipid Parameters
Clinical trials have consistently demonstrated the efficacy of Rosuvastatin in improving lipid profiles. The STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial, for instance, showed that Rosuvastatin was more effective than atorvastatin, simvastatin, and pravastatin at lowering LDL-C across various doses.
| Dose | LDL-C Reduction (%) | HDL-C Increase (%) | Triglyceride Reduction (%) |
| Rosuvastatin 10 mg | ~46% | ~8% | ~20% |
| Rosuvastatin 20 mg | ~52% | ~10% | ~23% |
| Rosuvastatin 40 mg | ~55% | ~10% | ~26% |
| Atorvastatin 10-80 mg | 37 - 51% | 2 - 6% | 20 - 28% |
| Simvastatin 10-40 mg | 28 - 39% | ~5% | 12 - 15% |
| Pravastatin 10-40 mg | 20 - 30% | 3 - 6% | 8 - 13% |
| Data adapted from the STELLAR trial. |
Pleiotropic Effects
Beyond its lipid-lowering effects, Rosuvastatin exhibits several "pleiotropic" effects that contribute to its cardiovascular benefits. These include improvements in endothelial function, anti-inflammatory properties, and antioxidant effects. These effects are mediated, in part, by the inhibition of isoprenoid synthesis, which are downstream products of mevalonate. This leads to the modulation of various signaling proteins like Rho, Rac, and their downstream effectors.
Experimental Protocols
This section outlines the general methodologies employed in the preclinical and clinical evaluation of Rosuvastatin.
In Vitro HMG-CoA Reductase Inhibition Assay
A common method to determine the inhibitory activity of Rosuvastatin is a spectrophotometric assay that measures the rate of NADPH oxidation.
-
Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, which is an NADPH-dependent reaction. The rate of NADPH consumption is measured by the decrease in absorbance at 340 nm.
-
General Protocol:
-
A reaction mixture is prepared containing assay buffer, NADPH, and purified HMG-CoA reductase enzyme.
-
Rosuvastatin (or other inhibitors) at various concentrations is added to the mixture.
-
The reaction is initiated by the addition of the substrate, HMG-CoA.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The inhibitory activity (e.g., IC50) is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
In Vivo Animal Models of Hypercholesterolemia
Apolipoprotein E-deficient (ApoE-/-) mice are a widely used animal model to study atherosclerosis and the effects of lipid-lowering therapies.
-
Model: ApoE-/- mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human cardiovascular disease.
-
General Protocol:
-
ApoE-/- mice are fed a high-fat diet to accelerate the development of atherosclerosis.
-
A treatment group receives Rosuvastatin (e.g., via oral gavage or in drinking water) for a specified period (e.g., 20 weeks). A control group receives a placebo.
-
Blood samples are collected periodically to measure lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).
-
At the end of the study, animals are euthanized, and aortic tissues are harvested.
-
Atherosclerotic plaque size and lipid deposition in the aorta are quantified using histological staining (e.g., Oil Red O).
-
Inflammatory markers (e.g., IL-6, CCL2) may also be measured in the serum.
-
Clinical Trial Methodology for LDL-C Measurement
Large-scale clinical trials are essential to establish the efficacy and safety of Rosuvastatin in humans.
-
Study Design: Typically randomized, double-blind, active- or placebo-controlled studies.
-
Participant Population: Patients with primary hyperlipidemia, with or without established cardiovascular disease, and defined baseline LDL-C levels.
-
Intervention: Participants are randomized to receive a specific dose of Rosuvastatin or a comparator drug/placebo once daily for a predefined duration (e.g., 6 to 104 weeks).
-
Primary Endpoint: The primary efficacy endpoint is often the percent change in LDL-C from baseline to the end of the treatment period.
-
Lipid Measurement:
-
Fasting blood samples are collected at baseline and at specified follow-up visits.
-
Serum is separated, and total cholesterol, HDL-C, and triglycerides are measured using standardized enzymatic assays.
-
LDL-C is typically calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5), for triglyceride levels < 400 mg/dL. Direct LDL-C measurement may be used for higher triglyceride levels.
-
-
Statistical Analysis: Statistical models such as Analysis of Covariance (ANCOVA) are used to compare the mean percent change in LDL-C between treatment groups, adjusting for baseline values.
Conclusion
This compound (Rosuvastatin) is a highly effective HMG-CoA reductase inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its potent LDL-C lowering effects, coupled with beneficial pleiotropic properties, have established it as a cornerstone in the prevention and treatment of cardiovascular disease. The methodologies outlined in this guide provide a framework for the continued investigation and understanding of this important therapeutic agent.
References
An In-depth Technical Guide to Gostatin's Effect on Amino Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of gostatin, a potent inhibitor of aspartate aminotransferase. It details its mechanism of action, impact on metabolic pathways, and relevant experimental protocols for its study.
Introduction
This compound (5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid) is a novel amino acid antagonist originally isolated from the bacterium Streptomyces sumanensis.[1][2] Its primary and most well-characterized biological activity is the potent and specific inhibition of aspartate aminotransferase (AAT), an essential enzyme linking amino acid and carbohydrate metabolism.[1][3] AAT, also known as glutamate-oxaloacetate transaminase (GOT), is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible transamination of L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. By disrupting this key reaction, this compound serves as a powerful tool for investigating cellular nitrogen balance, energy metabolism, and specific amino acid biosynthetic and degradative pathways. This guide summarizes the quantitative kinetic data, metabolic consequences, and detailed experimental methodologies relevant to the study of this compound.
Mechanism of Action
This compound functions as a time-dependent, mechanism-based inhibitor, also known as a "suicide substrate," of aspartate aminotransferase.[1] Unlike a simple competitive inhibitor, this compound is processed by the enzyme's catalytic machinery. This leads to the formation of a reactive intermediate that then forms a covalent, irreversible bond with the enzyme, leading to its inactivation.[1] Studies indicate that this process involves the irreversible modification of the enzyme's essential pyridoxal phosphate (PLP) cofactor.[1] The binding stoichiometry has been determined to be one mole of this compound per mole of the AAT enzyme monomer, resulting in complete inactivation.[1]
In addition to its primary target, this compound has been shown to act as a nonselective antagonist of acidic amino acid receptors in the central nervous system, where it can block responses mediated by L-glutamate.[2]
Quantitative Data on this compound's Biological Activity
The efficacy of this compound has been quantified through enzyme kinetic studies and receptor binding assays. Table 1 summarizes the key kinetic parameters of this compound's interaction with its primary target, mitochondrial aspartate aminotransferase, and its secondary target, the glutamate receptor.
| Parameter | Value | Enzyme/Receptor Target | Organism/Tissue | Citation(s) |
| Inhibition Constant (Kᵢ) | 59 µM | Mitochondrial Aspartate Aminotransferase (mAspAT) | Pig Heart | [1] |
| Catalytic Rate (k_cat) | 0.11 s⁻¹ | mAspAT Inactivation | Pig Heart | [1] |
| Enzyme Half-Life | 1.8 min (at 3.1 µM this compound) | mAspAT Inactivation | Pig Heart | [1] |
| Binding Stoichiometry | 1:1 (inhibitor:enzyme monomer) | mAspAT | Pig Heart | [1] |
| Binding Kᵢ | 22.0 µM | NMDA-sensitive [³H]L-glutamate binding site | Rat Brain | [2] |
Metabolic Consequences of Aspartate Aminotransferase Inhibition
The inhibition of AAT by this compound has profound and predictable effects on the concentrations of key metabolites at the intersection of the citric acid cycle and amino acid metabolism. While direct studies quantifying the full amino acid profile in response to this compound are not widely available, the effects can be inferred from AAT's metabolic role and from studies using other transaminase inhibitors, such as aminooxyacetate (AOA). The primary consequence is the disruption of the flow of nitrogen between the aspartate/oxaloacetate and glutamate/α-ketoglutarate pools.
This leads to an anticipated depletion of amino acids that are direct or indirect products of AAT-catalyzed transamination. Table 2 outlines the expected changes in key amino acid levels based on studies of the AAT inhibitor AOA, which serves as a functional proxy for this compound.
| Metabolite | Expected Change | Biological System (Inhibitor Used) | Rationale for Change | Citation(s) |
| Aspartic Acid | Decrease | Breast Cancer Cells (AOA) | Direct substrate of AAT; its consumption is blocked, and its synthesis from oxaloacetate is inhibited. | [4] |
| Glutamic Acid | Decrease | Fish Liver (AOA) | Synthesis from α-ketoglutarate via AAT is blocked. This can impact pathways reliant on glutamate as a nitrogen donor. | [2] |
| Alanine | Decrease | Breast Cancer Cells (AOA) | Alanine is synthesized via transamination by Alanine Aminotransferase (ALT), which also relies on the glutamate pool. AAT inhibition depletes glutamate, indirectly starving ALT of a key substrate. | [4] |
The central role of Aspartate Aminotransferase (AAT) and the inhibitory action of this compound are best visualized through pathway diagrams.
References
Investigating the Therapeutic Potential of Gostatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gostatin, a natural product isolated from Streptomyces sumanensis, is a potent and irreversible inhibitor of the enzyme aspartate aminotransferase (AST). By targeting this key enzyme in amino acid metabolism, this compound presents a compelling case for therapeutic development in oncology and neurology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and an exploration of its therapeutic potential in pancreatic cancer and neuroprotection.
Introduction to this compound
This compound (5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid) is a novel amino acid derivative produced by the bacterium Streptomyces sumanensis.[1] Its primary biological activity stems from its ability to act as a suicide substrate for aspartate aminotransferase (AST), a pivotal enzyme in the malate-aspartate shuttle and amino acid metabolism.[2][3] This irreversible inhibition of AST disrupts cellular metabolism and presents therapeutic opportunities in diseases characterized by metabolic dysregulation or excitotoxicity.
Mechanism of Action
This compound functions as a mechanism-based inhibitor of aspartate aminotransferase.[2] The enzyme mistakes this compound for its natural substrate, aspartate, and initiates the catalytic process. This process, however, leads to the formation of a reactive intermediate that covalently binds to the pyridoxal phosphate (PLP) cofactor in the enzyme's active site, leading to irreversible inactivation.[2] This "suicide inhibition" is highly specific and efficient, making this compound a powerful tool for studying AST function and a promising candidate for therapeutic development.
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory activity of this compound.
| Parameter | Value | Enzyme Source | Conditions | Reference |
| Ki | 59 µM | Pig heart mitochondrial aspartate transaminase | 25°C | [2] |
| kcat (inactivation) | 0.11 s⁻¹ | Pig heart mitochondrial aspartate transaminase | 25°C | [2] |
| Half-life of enzyme | 1.8 min | Pig heart mitochondrial aspartate transaminase | at 3.1 µM this compound, 25°C | [2] |
| Ki (displacement) | 22.0 µM | N-methyl-D-aspartate-sensitive [³H]-L-glutamate binding in rat brain | Not specified | [4] |
Signaling Pathways and Experimental Workflows
Aspartate Aminotransferase and the Malate-Aspartate Shuttle
The following diagram illustrates the central role of aspartate aminotransferase (AST) in the malate-aspartate shuttle, a key pathway for transporting reducing equivalents into the mitochondria. This compound's inhibition of AST disrupts this shuttle.
Caption: Role of Aspartate Aminotransferase in the Malate-Aspartate Shuttle.
Experimental Workflow: Aspartate Aminotransferase (AST) Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory effect of this compound on AST activity.
Caption: Workflow for an AST inhibition assay.
Therapeutic Potential
Oncology: Targeting Pancreatic Cancer Metabolism
Pancreatic ductal adenocarcinoma (PDAC) is highly dependent on a metabolic pathway involving the cytosolic isoform of AST, also known as glutamate-oxaloacetate transaminase 1 (GOT1), to maintain redox balance and support proliferation.[1] Inhibition of GOT1 has been shown to induce ferroptosis, an iron-dependent form of cell death, in pancreatic cancer cells.[3][5] this compound, as a potent AST inhibitor, holds promise as a therapeutic agent for PDAC by disrupting this critical metabolic pathway.
The diagram below illustrates the proposed mechanism of action for this compound in pancreatic cancer.
Caption: Proposed mechanism of this compound in pancreatic cancer.
Neuroprotection: Antagonism of Glutamate Receptors
In the central nervous system, this compound has been shown to act as a nonselective antagonist of acidic amino acid receptors, including the N-methyl-D-aspartate (NMDA) receptor.[4] Overstimulation of these receptors by the neurotransmitter glutamate leads to excitotoxicity, a key process in neuronal damage associated with stroke, traumatic brain injury, and neurodegenerative diseases.[2] By blocking these receptors, this compound may offer a neuroprotective effect.
The following diagram illustrates the neuroprotective potential of this compound.
Caption: Neuroprotective mechanism of this compound via glutamate receptor antagonism.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sumanensis
This protocol is a generalized procedure based on methods for isolating secondary metabolites from Streptomyces species.
-
Cultivation:
-
Inoculate Streptomyces sumanensis into a suitable liquid medium (e.g., yeast extract-malt extract broth).
-
Incubate at 28-30°C with shaking (200 rpm) for 5-7 days.
-
-
Harvesting and Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Adjust the pH of the supernatant to acidic (e.g., pH 2-3) with HCl.
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) three times.
-
Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Resuspend the crude extract in a minimal volume of methanol.
-
Subject the extract to column chromatography on a silica gel column.
-
Elute with a gradient of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of this compound.
-
Pool the fractions containing this compound and concentrate.
-
Perform further purification by high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Collect the peak corresponding to this compound and confirm its identity by mass spectrometry and NMR.
-
In Vitro Aspartate Aminotransferase (AST) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to measure the inhibition of AST by this compound.
-
Reagents:
-
AST enzyme (e.g., from porcine heart)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate solution: L-aspartate and α-ketoglutarate in assay buffer
-
Coupling enzyme: Malate dehydrogenase (MDH)
-
NADH solution
-
-
Procedure:
-
In a 96-well plate, add 10 µL of this compound at various concentrations (or vehicle control).
-
Add 70 µL of a master mix containing assay buffer, MDH, and NADH.
-
Add 10 µL of AST solution and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to the AST activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound's unique mechanism of action as a suicide inhibitor of aspartate aminotransferase, combined with its demonstrated effects on cancer cell metabolism and glutamate receptor signaling, positions it as a highly promising molecule for therapeutic development. The data and protocols presented in this guide provide a solid foundation for further research into the clinical potential of this compound in oncology and neurology. Future studies should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in preclinical models of pancreatic cancer and neurodegenerative diseases, and further elucidating its molecular targets and pathways.
References
- 1. Kinetic studies on the binding of this compound, a suicide substrate for aspartate aminotransferase, with the isoenzymes from porcine heart mitochondria and cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
- 4. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Gostatin: A Technical Guide for Metabolic Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gostatin
This compound, with the chemical formula C₈H₁₀N₂O₅, is a naturally occurring, potent, and irreversible inhibitor of the enzyme aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT).[1] First isolated from Streptomyces sumanensis, this compound plays a crucial role in metabolic research by allowing for the specific and time-dependent inactivation of AST.[2] This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant experimental protocols, and its application in studying metabolic pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid | [3] |
| Molecular Formula | C₈H₁₀N₂O₅ | [3] |
| Molar Mass | 214.18 g/mol | [3] |
| CAS Number | 78416-84-9 | [3] |
| Appearance | Colorless needles | [3] |
Mechanism of Action: Suicide Inhibition
This compound is classified as a suicide inhibitor, also known as a mechanism-based inactivator.[3][4] This means that the enzyme itself converts the inhibitor into a reactive form, which then irreversibly inactivates the enzyme. The inactivation of aspartate aminotransferase by this compound is a time-dependent process that involves the irreversible modification of the enzyme's essential cofactor, pyridoxal phosphate (PLP).[3]
The proposed mechanism involves the following steps:
-
Binding: this compound, as a substrate analog, binds to the active site of aspartate aminotransferase.
-
Enzymatic Conversion: The enzyme initiates its normal catalytic cycle, acting on this compound. This enzymatic processing transforms this compound into a highly reactive intermediate within the active site.
-
Irreversible Inactivation: The reactive intermediate then covalently binds to the pyridoxal phosphate (PLP) cofactor, forming a stable, inactive complex.[3] This covalent modification permanently disables the enzyme's catalytic activity.
The following diagram illustrates the general principle of suicide inhibition.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been characterized by various kinetic parameters. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Enzyme Source | Conditions | Reference |
| Kᵢ | 59 µM | Porcine Heart Mitochondrial AST | 25°C | [3] |
| k_cat | 0.11 s⁻¹ | Porcine Heart Mitochondrial AST | 25°C | [3] |
| Enzyme half-life | 1.8 min | Porcine Heart Mitochondrial AST | at 3.1 µM this compound, 25°C | [3] |
Experimental Protocols
Preparation and Handling of this compound
-
Solubility: this compound is soluble in aqueous solutions.
-
Storage: For long-term storage, it is recommended to store this compound as a solid at -20°C. Solutions can be prepared fresh for each experiment.
-
Stability: this compound is reported to be unstable at a pH below 3.0.
In Vitro Inhibition Assay of Aspartate Aminotransferase
This protocol provides a general framework for assessing the inhibitory activity of this compound against aspartate aminotransferase. Specific concentrations and incubation times may require optimization depending on the experimental goals.
Materials:
-
Purified aspartate aminotransferase
-
This compound
-
Aspartate solution
-
α-Ketoglutarate solution
-
Malate dehydrogenase (MDH)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of aspartate aminotransferase in the assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to test a range of concentrations.
-
Pre-incubation: In a microplate or cuvette, pre-incubate the aspartate aminotransferase with various concentrations of this compound for different time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25°C or 37°C). Include a control with no this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, aspartate and α-ketoglutarate, along with the coupling enzyme MDH and NADH.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the AST activity.
-
Data Analysis: Calculate the initial reaction velocities for each this compound concentration and pre-incubation time. Plot the remaining enzyme activity against the pre-incubation time for each this compound concentration to determine the rate of inactivation.
Impact on Metabolic Pathways
Aspartate aminotransferase is a pivotal enzyme that links amino acid and carbohydrate metabolism. By catalyzing the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate, AST plays a key role in several metabolic pathways. Inhibition of AST by this compound can therefore have significant downstream effects.
The Malate-Aspartate Shuttle
The malate-aspartate shuttle is essential for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation.[5] Both cytosolic and mitochondrial isoforms of AST are critical components of this shuttle.[5]
Inhibition of AST by this compound disrupts the malate-aspartate shuttle, leading to:
-
Decreased mitochondrial NADH: This can impair the electron transport chain and reduce ATP synthesis.
-
Increased cytosolic NADH/NAD⁺ ratio: This can inhibit glycolysis.
Amino Acid Metabolism, Urea Cycle, and Gluconeogenesis
Aspartate is a key metabolite that connects to several central metabolic pathways. Inhibition of its synthesis via AST can have cascading effects:
-
Urea Cycle: Aspartate is a direct precursor for the synthesis of argininosuccinate in the urea cycle. A decrease in aspartate availability due to AST inhibition can limit the capacity of the urea cycle, potentially leading to an accumulation of ammonia.[6]
-
Gluconeogenesis: Oxaloacetate, a product of the AST-catalyzed reaction, is a crucial intermediate in gluconeogenesis.[7] By reducing the production of oxaloacetate from aspartate, this compound can impair the synthesis of glucose from non-carbohydrate precursors, particularly from lactate.[8][9]
Applications in Drug Development and Research
This compound serves as a valuable tool for:
-
Target Validation: Studying the effects of AST inhibition in various disease models, such as cancer and metabolic disorders, to validate AST as a potential therapeutic target.[1]
-
Metabolic Pathway Elucidation: Investigating the interconnectivity of metabolic pathways by observing the systemic effects of specifically blocking the AST node.
-
Drug Discovery: Acting as a lead compound for the development of novel, more selective aminotransferase inhibitors.
Conclusion
This compound is a powerful and specific tool for researchers in the field of metabolism. Its mechanism as a suicide inhibitor of aspartate aminotransferase allows for the targeted investigation of the roles of this critical enzyme in a variety of cellular processes. A thorough understanding of its properties, mechanism, and experimental application, as outlined in this guide, is essential for its effective use in advancing metabolic research and drug discovery.
References
- 1. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of inactivation of pyridoxal phosphate-linked aspartate transaminase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suicide inhibition - Wikipedia [en.wikipedia.org]
- 5. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]
- 6. Effect of ornithine and lactate on urea synthesis in isolated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reciprocal changes in gluconeogenesis and ureagenesis induced by fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.azregents.edu [experts.azregents.edu]
Methodological & Application
Application Notes: In Vitro Cell-Based Assays Using Gostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gostatin is a potent and irreversible inhibitor of aspartate aminotransferase (AST), an enzyme crucial for amino acid metabolism.[1] As a "suicide substrate," this compound's mechanism-based inhibition provides a valuable tool for studying the roles of AST in various cellular processes.[1] These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in in vitro cell-based assays to investigate its effects on cellular metabolism and signaling pathways.
Aspartate aminotransferase, also known as glutamate-oxaloacetate transaminase (GOT), is a key enzyme in the malate-aspartate shuttle and amino acid biosynthesis and degradation. Its inhibition can have significant downstream effects on cellular energy production, nucleotide synthesis, and redox balance.[2][3] Understanding these effects is critical in fields such as oncology, where metabolic reprogramming is a hallmark of cancer.[3][4]
Data Presentation
To facilitate clear comparison and interpretation of experimental results, all quantitative data from this compound-based assays should be summarized in structured tables. This includes, but is not limited to, cell viability, enzyme activity, metabolite levels, and IC50 values.
Table 1: Example of Quantitative Data Summary for this compound Inhibition of Aspartate Aminotransferase (AST) Activity
| Cell Line | This compound Concentration (µM) | AST Activity (% of Control) | Standard Deviation |
| HepG2 | 0.1 | 85.2 | 4.1 |
| HepG2 | 1 | 55.7 | 3.5 |
| HepG2 | 10 | 15.3 | 2.8 |
| HepG2 | 100 | 2.1 | 0.9 |
| MCF-7 | 0.1 | 88.9 | 3.8 |
| MCF-7 | 1 | 60.1 | 4.2 |
| MCF-7 | 10 | 18.9 | 3.1 |
| MCF-7 | 100 | 3.5 | 1.2 |
Table 2: Example of IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | Assay Type | IC50 (µM) | 95% Confidence Interval |
| HepG2 | Cell Viability (72h) | 25.4 | 22.1 - 29.2 |
| MCF-7 | Cell Viability (72h) | 31.8 | 28.5 - 35.6 |
| A549 | Cell Viability (72h) | 45.2 | 40.1 - 51.0 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in sterile DMSO or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.[5][6][7]
Protocol 2: In Vitro Aspartate Aminotransferase (AST) Activity Assay in Cell Lysates
This protocol describes how to measure the inhibitory effect of this compound on AST activity in cell lysates.
Materials:
-
Cultured cells treated with various concentrations of this compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
AST activity assay kit (colorimetric or fluorometric)
-
Protein assay kit (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a protein assay kit.
-
AST Activity Measurement: Use a commercial AST activity assay kit. In a 96-well plate, add a standardized amount of protein from each cell lysate. Add the reaction mix from the kit to each well.
-
Kinetic Measurement: Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the rate of the reaction.
-
Data Analysis: Calculate the AST activity for each sample and normalize it to the total protein concentration. Express the results as a percentage of the activity in the untreated control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided to visualize key signaling pathways and experimental workflows.
References
- 1. Kinetic studies on the binding of this compound, a suicide substrate for aspartate aminotransferase, with the isoenzymes from porcine heart mitochondria and cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic effects of an aspartate aminotransferase-inhibitor on two T-cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. Comparing statistical methods for quantifying drug sensitivity based on in vitro dose-response assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Aspartate Aminotransferase in Cancer Cells Using Gostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartate aminotransferase (AAT), a pivotal enzyme in amino acid metabolism, exists in two isoforms: the cytosolic (GOT1) and the mitochondrial (GOT2). Both isoforms are crucial for cellular growth and proliferation by catalyzing the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate. In the context of oncology, cancer cells exhibit reprogrammed metabolism to sustain their rapid growth, often displaying a heightened reliance on specific metabolic pathways. AAT plays a critical role in this metabolic rewiring, particularly in processes such as the malate-aspartate shuttle, which is essential for mitochondrial respiration and maintaining redox balance. Consequently, inhibiting AAT has emerged as a promising therapeutic strategy for various cancers, including pancreatic and breast cancer.
Gostatin (5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid) is a potent, time-dependent inhibitor of pyridoxal phosphate-linked AAT. It acts as a suicide substrate, leading to the irreversible inactivation of the enzyme. This property makes this compound a valuable tool for elucidating the role of AAT in cancer cell biology and for assessing its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound to study AAT in cancer cells.
Data Presentation
Table 1: Kinetic Parameters of this compound Inhibition of Mitochondrial Aspartate Aminotransferase (Pig Heart)
| Parameter | Value | Reference |
| Inhibition Type | Time-dependent, Suicide Substrate | |
| Ki | 59 µM | |
| kcat (inactivation) | 0.11 s⁻¹ | |
| Enzyme Half-life at 3.1 µM this compound | 1.8 min | |
| Stoichiometry of Inactivation | 1 mole of this compound per 1 mole of enzyme monomer |
Mandatory Visualizations
Caption: Experimental workflow for studying the effects of this compound on cancer cells.
Caption: Inhibition of the Malate-Aspartate Shuttle by this compound.
Experimental Protocols
Cell Viability Assay (MTT or XTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PANC-1 for pancreatic cancer, MDA-MB-231 for breast cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 1 mM).
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include wells with medium only (blank) and cells with medium but no this compound (vehicle control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/XTT Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. After incubation, aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
In-Cell Aspartate Aminotransferase Activity Assay
Objective: To measure the direct inhibition of AAT activity by this compound within cancer cells.
Materials:
-
Cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
AAT activity assay kit (colorimetric or fluorometric)
-
6-well plates
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
AAT Activity Measurement: Normalize the protein concentration of all samples with lysis buffer. Use an AAT activity assay kit according to the manufacturer's protocol. Typically, this involves mixing a specific volume of the cell lysate with a reaction mixture containing AAT substrates (aspartate and α-ketoglutarate).
-
The reaction produces glutamate, which is then used in a coupled enzymatic reaction to generate a product that can be measured by absorbance or fluorescence.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the AAT activity, often expressed as units per milligram of protein. Compare the activity in this compound-treated cells to that in vehicle-treated cells to determine the percentage of inhibition.
Metabolomic Analysis of this compound-Treated Cells
Objective: To identify and quantify changes in intracellular metabolite levels following AAT inhibition by this compound, particularly those related to the malate-aspartate shuttle and amino acid metabolism.
Materials:
-
Cancer cells
-
This compound
-
6-well or 10 cm dishes
-
Ice-cold 80% methanol
-
Cell scraper
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with this compound at a concentration around its IC50 value (determined from the cell viability assay) for a specified duration (e.g., 24 hours). Include a vehicle control group.
-
Metabolite Extraction:
-
Quickly aspirate the medium and wash the cells with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the dish (e.g., 1 mL for a 6-well plate).
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells in the methanol and transfer the mixture to a microcentrifuge tube.
-
-
Sample Processing: Centrifuge the samples at maximum speed for 15 minutes at 4°C. Transfer the supernatant containing the metabolites to a new tube. The pellet can be used for protein quantification.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. Analyze the samples using a targeted or untargeted LC-MS method to measure the relative abundance of key metabolites such as aspartate, glutamate, malate, α-ketoglutarate, and oxaloacetate.
-
Data Analysis: Normalize the metabolite data to the protein content of the cell pellet. Perform statistical analysis (e.g., t-test or ANOVA) to identify significant changes in metabolite levels between this compound-treated and control cells. Pathway analysis tools can be used to interpret the metabolic shifts.
These protocols provide a framework for investigating the effects of this compound on AAT in cancer cells. Researchers should optimize the specific conditions, such as cell seeding density and treatment duration, for their particular cell line and experimental goals.
Application Notes and Protocols: Gostatin as a Tool for Studying Nitrogen Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen metabolism is a fundamental process in all living organisms, encompassing the synthesis and breakdown of amino acids, nucleotides, and other nitrogen-containing compounds. Aspartate aminotransferase (GOT), also known as glutamic-oxaloacetic transaminase (GOT), is a pivotal enzyme in this process, catalyzing the reversible transfer of an amino group between aspartate and α-ketoglutarate to form oxaloacetate and glutamate.[1] This reaction serves as a critical link between amino acid metabolism and the citric acid cycle, playing essential roles in amino acid biosynthesis, degradation, and the urea cycle.[2]
Gostatin, a natural product isolated from Streptomyces sumanensis, is a potent and specific inhibitor of aspartate aminotransferase.[3][4] It acts as a time-dependent, competitive, and quasi-substrate inhibitor, making it an invaluable tool for elucidating the roles of GOT in various metabolic pathways.[5][6] By selectively inhibiting GOT, researchers can probe the consequences of disrupting this key enzymatic step on nitrogen flux, cellular amino acid pools, and related metabolic processes. These application notes provide detailed protocols and data for utilizing this compound as a research tool in the study of nitrogen metabolism.
Mechanism of Action
This compound functions as a suicide substrate for aspartate aminotransferase.[6] It binds to the active site of the enzyme in a manner similar to the natural substrate, aspartate. The enzyme then processes this compound, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme.[6] This time-dependent inactivation allows for precise control over the inhibition of GOT activity in experimental systems.
Quantitative Data
The inhibitory potency of this compound against aspartate aminotransferase has been characterized, although specific IC50 values for different isoforms and species are not extensively reported in publicly available literature. The following table summarizes the available kinetic data for porcine heart aspartate aminotransferase isoenzymes.
| Enzyme Source | Isoenzyme | Inhibition Constant (K_i) | k_cat (s⁻¹) | Reference |
| Porcine Heart | Mitochondrial (mAST) | 59 µM | 0.11 | [6] |
| Porcine Heart | Cytosolic (cAST) | No significant difference from mAST | No significant difference from mAST | [7] |
Note: IC50 values are dependent on substrate concentration. It is recommended to determine the IC50 experimentally under the specific assay conditions.
Signaling and Metabolic Pathways
Aspartate Aminotransferase in Nitrogen Metabolism
Aspartate aminotransferase is central to the movement of nitrogen between amino acids and α-keto acids. The diagram below illustrates the key role of GOT in linking the metabolism of aspartate and glutamate with the citric acid cycle.
Impact of this compound on the Urea Cycle
The urea cycle is the primary pathway for the disposal of excess nitrogen in mammals. Aspartate, generated by GOT, is a direct nitrogen donor in the cycle. By inhibiting GOT, this compound is expected to reduce the availability of aspartate, thereby impacting urea synthesis.
Experimental Protocols
Protocol 1: Determination of this compound IC50 for Aspartate Aminotransferase
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for GOT using a coupled enzyme assay.
Materials:
-
Purified aspartate aminotransferase (cytosolic or mitochondrial)
-
This compound
-
L-aspartic acid
-
α-ketoglutaric acid
-
Malate dehydrogenase (MDH)
-
NADH
-
Potassium phosphate buffer (pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate/Cofactor Mix: In Assay Buffer, prepare a solution containing 20 mM L-aspartic acid, 2 mM α-ketoglutaric acid, 0.2 mM NADH, and 10 U/mL malate dehydrogenase.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in water. Create a dilution series ranging from 0.1 µM to 1 mM in Assay Buffer.
-
Enzyme Solution: Dilute the purified GOT in Assay Buffer to a concentration that gives a linear rate of NADH oxidation for at least 10 minutes.
-
-
Assay Protocol:
-
Add 20 µL of each this compound dilution or Assay Buffer (for the uninhibited control) to the wells of the 96-well plate.
-
Add 160 µL of the Substrate/Cofactor Mix to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the Enzyme Solution to each well.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each this compound concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Analysis of Intracellular Amino Acid Levels in Cultured Cells Treated with this compound
This protocol details the treatment of cultured cells with this compound and the subsequent analysis of intracellular amino acid concentrations by HPLC.
Materials:
-
Mammalian cell line (e.g., HepG2, a human liver cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Water (HPLC grade)
-
HPLC system with a fluorescence or mass spectrometry detector
-
Amino acid derivatization reagents (e.g., o-phthalaldehyde, OPA)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency in appropriate culture vessels.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) in fresh culture medium for a specified time (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well/dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the intracellular metabolites.
-
-
Sample Preparation for HPLC:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of HPLC-grade water or buffer.
-
Derivatize the amino acids in the extract according to the chosen derivatization protocol (e.g., OPA for primary amines).
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the amino acids using a suitable reversed-phase column and gradient elution program.
-
Detect the derivatized amino acids using a fluorescence detector (for OPA) or a mass spectrometer.
-
Quantify the concentrations of aspartate, glutamate, and other amino acids by comparing their peak areas to those of a standard curve prepared with known concentrations of amino acid standards.
-
Applications in Drug Development
The central role of aspartate aminotransferase in metabolism makes it a potential target for therapeutic intervention in various diseases. For instance, in certain cancers, altered nitrogen metabolism is a hallmark, and targeting key enzymes like GOT could be a viable strategy. This compound and its analogs can be used as lead compounds for the development of more potent and specific inhibitors. The protocols described herein can be adapted for screening compound libraries and for characterizing the mechanism of action of novel GOT inhibitors.
Conclusion
This compound is a powerful and specific tool for the investigation of nitrogen metabolism. By inhibiting aspartate aminotransferase, researchers can gain valuable insights into the roles of this enzyme in health and disease. The application notes and protocols provided here offer a framework for utilizing this compound to study its effects on enzyme kinetics, cellular metabolism, and key pathways such as the urea cycle. These studies can contribute to a deeper understanding of nitrogen metabolism and may aid in the development of novel therapeutic strategies.
References
- 1. Cytosolic aspartate aminotransferase moonlights as a ribosome-binding modulator of Gcn2 activity during oxidative stress | eLife [elifesciences.org]
- 2. assayquant.com [assayquant.com]
- 3. Evaluation of Urea Cycle Activity by Metabolic Flux Analysis Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound blocks physiological actions and binding of acidic amino acids in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Kinetic studies on the binding of this compound, a suicide substrate for aspartate aminotransferase, with the isoenzymes from porcine heart mitochondria and cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Statins in Xenograft Models of Cancer
Disclaimer: Initial searches for "Gostatin" did not yield specific information on a compound of that name used in cancer xenograft models. The following application notes and protocols are based on the extensive research available for statins , a class of drugs investigated for their anti-cancer properties in preclinical models. It is presumed that "this compound" may have been a typographical error for "Statin."
These notes are intended for researchers, scientists, and drug development professionals working with xenograft models to investigate the therapeutic potential of statins in oncology.
Introduction to Statins in Cancer Research
Statins are a class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is crucial for cholesterol synthesis.[1][2] Beyond their well-known cholesterol-lowering effects, statins have demonstrated anti-cancer properties in numerous preclinical studies.[3][4] These effects are attributed to the depletion of mevalonate and its downstream products, which are essential for various cellular processes that are often dysregulated in cancer, such as cell proliferation, survival, and migration.[1][5]
The anti-tumor activities of statins involve multiple mechanisms, including:
-
Inhibition of cell proliferation: By inducing cell cycle arrest.[6]
-
Induction of apoptosis: Through mitochondrial-mediated pathways.[5][7]
-
Suppression of angiogenesis and metastasis. [1]
-
Modulation of autophagy. [3]
-
Inhibition of key signaling pathways: Including Ras, Rho, ERK, and Akt.[1][5]
Patient-derived xenograft (PDX) models, which involve implanting human tumor fragments into immunodeficient mice, are increasingly used to evaluate the efficacy of anti-cancer agents as they better recapitulate the heterogeneity of the original tumor.[8][9][10]
Key Signaling Pathways Affected by Statins
Statins exert their anti-cancer effects by modulating several critical signaling pathways.
Experimental Protocols for Statin Use in Xenograft Models
The following protocols provide a general framework for assessing the efficacy of statins in cancer xenograft models. Specific details may need to be optimized based on the cancer type, cell line, and statin being investigated.
General Experimental Workflow
Detailed Methodologies
3.2.1. Cell Lines and Animal Models
-
Cell Lines: A variety of human cancer cell lines can be used, such as MiaPaCa-2 (pancreatic), ZR-75-1 (breast), and various glioblastoma and lung cancer cell lines.[11]
-
Animal Models: Immunodeficient mice (e.g., nude, SCID, or NOD/SCID) are commonly used for establishing xenografts.[11]
3.2.2. Xenograft Implantation
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Inject a specified number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse. For orthotopic models, inject cells into the relevant organ.
3.2.3. Statin Preparation and Administration
-
Prepare the statin solution or suspension. For example, Lovastatin can be dissolved in a vehicle such as sterile phosphate-buffered saline (PBS).
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into control and treatment groups.
-
Administer the statin at the desired dose and schedule. Common administration routes include oral gavage or intraperitoneal injection. Dosing can range from 5 to 50 mg/kg, administered daily or several times a week.[7]
3.2.4. Tumor Growth Monitoring and Endpoint
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
The experimental endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis.
3.2.5. Immunohistochemical and Molecular Analysis
-
Histology: Fix a portion of the tumor in formalin and embed in paraffin for Hematoxylin and Eosin (H&E) staining to observe morphology.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Western Blotting: Lyse tumor tissue to extract proteins and analyze the expression and phosphorylation status of proteins in key signaling pathways (e.g., Akt, ERK).
Quantitative Data from Preclinical Statin Studies
The following tables summarize representative quantitative data from studies using statins in xenograft models.
Table 1: Effect of Statins on Tumor Growth in Xenograft Models
| Statin | Cancer Type | Cell Line | Animal Model | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Octreotide (Somatostatin analog) | Pancreatic | MiaPaCa-2 | Nude Mice | 50 µg, twice daily | Significant inhibition from week 2 | [11] |
| Octreotide (Somatostatin analog) | Breast | ZR-75-1 | Nude Mice | 50 µg, twice daily | 52% reduction in tumor volume | [11] |
| Lovastatin | Mammary | BJMC3879 | BALB/c Mice | 50 mg/kg, 3 times/week | Significant dose-dependent reduction | [7] |
| Pitavastatin (with Capmatinib) | Oral Squamous Cell | - | In vivo models | Not specified | Enhanced tumor growth inhibition | [5] |
Table 2: In Vitro Cytotoxicity of Statins on Cancer Cell Lines
| Statin | Cancer Type | Cell Line | Effect | Reference |
| Octreotide | Breast | ZR-75-1 | Significant inhibition of in vitro growth | [11] |
| Simvastatin | Glioblastoma | - | Induced apoptosis by inhibiting AKT and mTOR | [1] |
| Atorvastatin | Breast | - | Associated with induction of autophagy | [3] |
Conclusion
Statins have demonstrated significant anti-cancer activity in a variety of preclinical xenograft models. Their ability to inhibit tumor growth, induce apoptosis, and modulate key signaling pathways makes them promising candidates for further investigation, both as monotherapies and in combination with other anti-cancer agents. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of statins in oncology. Careful consideration of the appropriate xenograft model, statin dosage, and administration schedule is crucial for obtaining meaningful and translatable results.
References
- 1. Frontiers | New insights into the therapeutic potentials of statins in cancer [frontiersin.org]
- 2. Statins in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unraveling the Anticancer Potential of Statins: Mechanisms and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Cancer Effect of Pitavastatin May Be a Drug-Specific Effect: Subgroup Analysis of the TOHO-LIP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of statins in patients with advanced-stage cancers - a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lovastatin inhibits tumor growth and lung metastasis in mouse mammary carcinoma model: a p53-independent mitochondrial-mediated apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innovitaresearch.com [innovitaresearch.com]
- 9. Patient-Derived Xenograft: A More Standard “Avatar” Model in Preclinical Studies of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Preclinical studies on the anticancer activity of the somatostatin analog octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
Gostatin Administration for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gostatin is a potent and irreversible inhibitor of aspartate aminotransferase (AST), an enzyme crucial for amino acid metabolism.[1][2] AST plays a significant role in cellular biosynthesis and energy production, making it a potential therapeutic target for various diseases. While the in vitro characteristics of this compound as a "suicide substrate" for AST are well-documented, a comprehensive review of publicly available scientific literature reveals a significant gap in knowledge regarding its application in in vivo studies.[1][2]
Disclaimer: The following application notes and protocols are based on general principles of in vivo research and information available for other aspartate aminotransferase inhibitors due to the absence of specific published data for this compound. These are intended to serve as a foundational guide and must be adapted and optimized based on empirical data obtained from pilot studies.
Mechanism of Action
This compound functions as a mechanism-based inhibitor of aspartate aminotransferase. The enzyme processes this compound as it would its natural substrate, aspartate. This enzymatic reaction, however, converts this compound into a reactive intermediate that covalently binds to the enzyme's active site, leading to its irreversible inactivation.[1] This targeted inhibition of AST can disrupt metabolic pathways that are critical for the proliferation of certain cell types, such as in specific cancers.
Signaling Pathway
The primary signaling pathway affected by this compound is amino acid metabolism, specifically the reversible transamination reaction catalyzed by AST. This reaction is central to the malate-aspartate shuttle and the synthesis of various amino acids and nucleotides.
References
- 1. Mechanism of inactivation of pyridoxal phosphate-linked aspartate transaminase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic studies on the binding of this compound, a suicide substrate for aspartate aminotransferase, with the isoenzymes from porcine heart mitochondria and cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of Gostatin on Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to methodologies for assessing the effects of Gostatin, an inhibitor of aspartate aminotransferase, on cellular proliferation. It includes detailed experimental protocols, guidelines for data presentation, and visual diagrams of the underlying mechanism and experimental workflows.
Introduction
This compound is a known inhibitor of the enzyme aspartate aminotransferase (AST/GOT), which plays a critical role in amino acid metabolism by catalyzing the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[1][2] This metabolic function is essential for providing the necessary building blocks for nucleotide and protein synthesis, which are fundamental processes for cell growth and division.[3] Inhibition of key metabolic enzymes is a promising strategy in cancer therapy, as cancer cells often exhibit altered metabolic pathways to sustain their high proliferation rates.[4] Therefore, quantifying the anti-proliferative effects of this compound is a crucial step in evaluating its therapeutic potential.
These application notes offer detailed protocols for commonly used cell proliferation assays, enabling researchers to accurately measure the impact of this compound on various cell lines.
Proposed Mechanism of Action
This compound functions as a quasi-substrate or suicide substrate for aspartate aminotransferase.[1][5] By inhibiting this enzyme, this compound can disrupt the nitrogen metabolism within the cell. This disruption limits the availability of essential amino acids required for the synthesis of new proteins and nucleic acids, which are vital for cell cycle progression and division. The resulting metabolic stress can lead to cell cycle arrest and a subsequent reduction in cell proliferation. This proposed mechanism highlights the potential of this compound as an anti-proliferative agent, particularly in cells that are highly dependent on the metabolic pathways regulated by aspartate aminotransferase.[4]
Caption: Proposed mechanism of this compound's anti-proliferative effect.
Experimental Protocols
A variety of assays can be employed to measure cell proliferation, each with distinct principles, advantages, and disadvantages. The choice of assay depends on the cell type, experimental goals, and available equipment.[6] Key methods include assessing metabolic activity, quantifying DNA synthesis, and detecting proliferation-specific antigens.[6][7]
Caption: General experimental workflow for proliferation assays.
Protocol 3.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living, metabolically active cells.[9]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for blank controls (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated wells as a negative control.
-
Exposure: Incubate the cells with this compound for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.[9]
-
Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control.
Protocol 3.2: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures cell proliferation by quantifying the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific anti-BrdU antibody.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
BrdU Labeling Reagent (e.g., 10 mM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (e.g., conjugated to HRP)
-
Antibody diluent
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling reagent to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the culture medium and add 200 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the fixing solution and wash the wells three times with wash buffer. Add 100 µL of the diluted anti-BrdU antibody to each well and incubate for 60-90 minutes at room temperature.
-
Washing: Remove the antibody solution and wash the wells three times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Measure the absorbance at 450 nm within 30 minutes of stopping the reaction.
-
Analysis: Subtract the blank absorbance. Calculate the percentage of BrdU incorporation relative to the untreated control.
Data Presentation and Interpretation
Quantitative data from proliferation assays should be organized systematically to facilitate analysis and comparison. Results are typically presented as the mean ± standard deviation from at least three independent experiments. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of this compound required to inhibit cell proliferation by 50%, is a key parameter to determine.
Table 1: Example Data Structure for this compound Anti-Proliferation Effects
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Inhibition of Proliferation (Mean ± SD) |
| Cell Line A | 0 (Control) | 48 | 0 ± 0 |
| 1 | 48 | 15.2 ± 3.1 | |
| 10 | 48 | 48.9 ± 5.5 | |
| 50 | 48 | 85.7 ± 4.2 | |
| 100 | 48 | 96.1 ± 2.8 | |
| Cell Line B | 0 (Control) | 48 | 0 ± 0 |
| 1 | 48 | 8.3 ± 2.5 | |
| 10 | 48 | 32.4 ± 4.9 | |
| 50 | 48 | 71.6 ± 6.1 | |
| 100 | 48 | 89.0 ± 3.7 |
Note: The data presented in this table are hypothetical and serve as an illustration for data presentation.
IC₅₀ Determination
The IC₅₀ value is calculated by plotting the percentage of proliferation inhibition against the logarithm of this compound concentration. A non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) is then used to fit a dose-response curve and determine the precise IC₅₀ value. This value is critical for comparing the potency of this compound across different cell lines and against other compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Aspartate transaminase - Wikipedia [en.wikipedia.org]
- 3. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Kinetic studies on the binding of this compound, a suicide substrate for aspartate aminotransferase, with the isoenzymes from porcine heart mitochondria and cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. How do I measure cell proliferation? | AAT Bioquest [aatbio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Gostatin's Impact on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gostatin is a small molecule inhibitor that has been identified for its potential to modulate cellular metabolic processes.[1] It is believed to primarily function by inhibiting the Sterol Regulatory Element-Binding Protein (SREBP), a master transcriptional regulator of lipid homeostasis.[1] By blocking SREBP activity, this compound may reduce the synthesis of cholesterol and fatty acids, making it a compound of interest for research in metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and obesity.[1]
These application notes provide a comprehensive protocol for researchers to assess the detailed impact of this compound on key pathways of lipid metabolism. The protocols cover both in vitro and in vivo methodologies, from initial cell-based screening to whole-body metabolic phenotyping.
Overview of Key Lipid Metabolism Pathways
Lipid metabolism is a complex network of biochemical processes. This compound's potential inhibition of SREBP suggests it may influence the following core pathways:
-
Cholesterol Biosynthesis: This pathway, primarily occurring in the liver, synthesizes cholesterol de novo. A key rate-limiting enzyme is HMG-CoA reductase (HMGCR), the target of statin drugs.[2][3][4] SREBP-2 is a primary activator of HMGCR and other genes in this pathway.
-
Fatty Acid Synthesis (Lipogenesis): This process converts excess carbohydrates into fatty acids for storage as triglycerides. SREBP-1c is a major transcription factor that upregulates key lipogenic enzymes like Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC).
-
Fatty Acid Oxidation (β-oxidation): This catabolic process breaks down fatty acids to produce energy.[5][6][7] It is a crucial pathway for energy production, particularly in the liver and muscle. Its regulation is often reciprocal to lipogenesis.
Mandatory Visualizations
Signaling Pathway: Proposed Mechanism of this compound Action
References
Troubleshooting & Optimization
Optimizing Gostatin Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Gostatin concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a naturally derived, irreversible inhibitor of aspartate aminotransferase (GOT), an enzyme crucial for amino acid metabolism.[1][2] It acts as a "suicide substrate" or mechanism-based inhibitor, meaning it is processed by the enzyme to a reactive form that then irreversibly binds and inactivates it.[3] By inhibiting GOT, this compound can disrupt the metabolic pathways that are essential for the proliferation of certain cell types, including cancer cells.[4]
2. What is the expected cellular response to this compound treatment?
By inhibiting aspartate aminotransferase, this compound is hypothesized to induce metabolic stress in cells that are highly dependent on this enzyme. This can lead to a reduction in cell viability and, in many cases, the induction of apoptosis (programmed cell death). The specific response and its magnitude can vary significantly between different cell lines.
3. How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will depend on the cell line being used and the desired experimental outcome (e.g., apoptosis induction, inhibition of proliferation). A dose-response experiment is the most effective way to determine this. This involves treating your cells with a range of this compound concentrations and measuring the effect on cell viability after a set incubation period.
4. What is a typical starting concentration range for a dose-response experiment with this compound?
Based on its known kinetic properties for inhibiting purified aspartate aminotransferase (Ki of 59 µM), a reasonable starting point for cell-based assays would be a broad range of concentrations from low micromolar to millimolar.[3] A suggested starting range could be from 1 µM to 1000 µM (1 mM), using serial dilutions.
5. How long should I incubate my cells with this compound?
The incubation time will depend on the cell line's doubling time and the specific endpoint being measured. For initial dose-response experiments, a 24 to 48-hour incubation period is a common starting point.
6. How should I prepare my this compound stock solution?
This compound is soluble in water and dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO or water. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. This compound is reported to be stable in neutral or alkaline solutions but less stable in acidic conditions.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability even at high this compound concentrations. | 1. Cell line is resistant to this compound's effects. 2. Insufficient incubation time. 3. This compound has degraded. 4. Inaccurate concentration of stock solution. | 1. Choose a different cell line or a positive control cell line known to be sensitive to metabolic inhibitors. 2. Increase the incubation time (e.g., 72 hours). 3. Prepare fresh this compound stock solution. Avoid repeated freeze-thaw cycles. Ensure the pH of the final culture medium is not acidic.[5] 4. Verify the concentration of your stock solution. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. 2. Mix the this compound-containing medium well before adding to the cells. 3. Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Precipitate forms in the cell culture medium after adding this compound. | 1. This compound concentration exceeds its solubility limit in the medium. 2. Interaction with components in the serum or medium. | 1. Prepare a lower concentration stock solution or ensure the final DMSO concentration in the medium is low (typically <0.5%). 2. Perform a solubility test of this compound in your specific cell culture medium before treating the cells. |
| Unexpected or off-target effects observed. | 1. This compound may have other cellular targets besides aspartate aminotransferase. 2. The vehicle (e.g., DMSO) is causing toxicity. | 1. Review the literature for any known off-target effects of this compound. Consider using a rescue experiment by supplementing the media with downstream metabolites of the GOT reaction. 2. Include a vehicle-only control in your experiments to assess the effect of the solvent on your cells. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
This compound Treatment:
-
Prepare a 2X working solution of this compound in complete medium from your stock solution. Create a dilution series to cover a range of concentrations (e.g., 2 µM to 2000 µM for a final concentration range of 1 µM to 1000 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the 2X this compound working solutions to the respective wells. For suspension cells, add 100 µL of the 2X working solution directly to the existing 100 µL of cell suspension.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).
-
Add 150 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Confirmation of Apoptosis using a Caspase-3 Activity Assay
This protocol can be used to confirm if the observed decrease in cell viability is due to the induction of apoptosis.
Materials:
-
Cells treated with this compound at the determined IC50 concentration (from Protocol 1)
-
Untreated control cells
-
Positive control for apoptosis (e.g., cells treated with staurosporine)
-
Caspase-3 colorimetric or fluorometric assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) at an appropriate density.
-
Treat the cells with the IC50 concentration of this compound, a vehicle control, and a positive control inducer of apoptosis for the previously determined optimal time.
-
-
Cell Lysis:
-
After treatment, harvest the cells and prepare cell lysates according to the caspase-3 assay kit protocol.[6] This typically involves washing the cells with PBS and then incubating them in a lysis buffer.
-
-
Caspase-3 Activity Assay:
-
Perform the caspase-3 activity assay on the cell lysates as per the manufacturer's protocol.[7][8][9] This usually involves adding a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to the lysates and incubating to allow for cleavage by active caspase-3.
-
-
Data Measurement and Analysis:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Compare the caspase-3 activity in the this compound-treated cells to the untreated and positive controls. A significant increase in caspase-3 activity in the this compound-treated cells compared to the untreated control indicates the induction of apoptosis.
-
Data Presentation
Table 1: Example of Cell Viability Data from a this compound Dose-Response Experiment
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 10 | 1.10 ± 0.06 | 88.0 |
| 50 | 0.85 ± 0.05 | 68.0 |
| 100 | 0.63 ± 0.04 | 50.4 |
| 250 | 0.40 ± 0.03 | 32.0 |
| 500 | 0.25 ± 0.02 | 20.0 |
| 1000 | 0.15 ± 0.01 | 12.0 |
Table 2: Example of Caspase-3 Activity Data
| Treatment | Caspase-3 Activity (Fold Change vs. Untreated) |
| Untreated | 1.0 |
| Vehicle Control | 1.1 |
| This compound (IC50) | 4.5 |
| Staurosporine (Positive Control) | 8.2 |
Visualizations
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Angiostatin induces endothelial cell apoptosis and activation of focal adhesion kinase independently of the integrin-binding motif RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 3. Statins activate the mitochondrial pathway of apoptosis in human lymphoblasts and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Atorvastatin induces apoptosis by a caspase-9-dependent pathway: an in vitro study on activated rat hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Trichostatin A induces cell death at the concentration recommended to differentiate the RGC-5 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ebi.ac.uk [ebi.ac.uk]
- 9. Inhibition of aspartate aminotransferase by D-hydrazinosuccinate: comparison with L-hydrazinosuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of Gostatin in In Vivo Models
Disclaimer: Gostatin is an irreversible inhibitor of aspartate aminotransferase. Currently, there is a significant lack of published in vivo efficacy, pharmacokinetic, and toxicology data for this compound in publicly available scientific literature. Therefore, this technical support center provides guidance based on the known mechanism of action of this compound, general principles of in vivo studies for enzyme inhibitors, and data from related compounds that also target aspartate aminotransferase. This information should be used as a general guide, and researchers should conduct thorough dose-finding and toxicology studies for their specific in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a suicide substrate (mechanism-based inhibitor) that irreversibly inhibits the enzyme aspartate aminotransferase (AST).[1] AST is a pyridoxal phosphate (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible transfer of an α-amino group between aspartate and glutamate.[2][3] By irreversibly binding to AST, this compound effectively removes the enzyme from its metabolic pool.
Q2: What are the potential downstream effects of inhibiting aspartate aminotransferase?
A2: Inhibiting aspartate aminotransferase can disrupt the malate-aspartate shuttle, a key pathway for transferring reducing equivalents from the cytoplasm to the mitochondria. This can impact cellular energy metabolism. Additionally, AST inhibition can affect the biosynthesis and degradation of amino acids, potentially leading to an accumulation of aspartate and a depletion of glutamate and other downstream metabolites.[2][4] These disruptions can affect pathways like the Krebs cycle and gluconeogenesis.[4]
Q3: Is there a recommended starting dose for this compound in in vivo models?
A3: There is currently no established in vivo dosage for this compound from publicly available studies. We recommend conducting a dose-response study to determine the optimal concentration for your specific animal model and experimental goals. As a starting point, you may consider reviewing literature on other aspartate aminotransferase inhibitors. For example, in a study with L-hydrazinosuccinate, another AST inhibitor, intraperitoneal administration in mice at a dose of 0.6 mmol/kg resulted in a rapid and sustained decrease in AST activity in the liver and kidney.
Q4: How can I assess the in vivo efficacy of this compound?
A4: The efficacy of this compound can be assessed by measuring the activity of aspartate aminotransferase in tissue homogenates or plasma at various time points after administration. A significant and sustained reduction in AST activity would indicate target engagement. Additionally, you can measure the levels of relevant metabolites, such as aspartate and glutamate, to determine the downstream metabolic consequences of AST inhibition.
Q5: What are potential off-target effects of this compound?
A5: While specific off-target effects of this compound have not been extensively studied, inhibitors of aminotransferases can sometimes affect other pyridoxal phosphate-dependent enzymes. For instance, some AST inhibitors have been shown to also inhibit alanine aminotransferase (ALT), though often to a lesser extent. It is advisable to test the effect of this compound on other related enzymes to assess its selectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable phenotype or change in biomarkers after this compound administration. | 1. Inadequate Dose: The administered dose may be too low to achieve sufficient target inhibition. 2. Poor Bioavailability: this compound may have poor absorption, rapid metabolism, or rapid clearance. 3. Compound Instability: this compound may be unstable in the formulation or under physiological conditions. 4. Ineffective Route of Administration: The chosen route of administration may not be optimal for delivering this compound to the target tissue. | 1. Dose Escalation Study: Perform a dose-escalation study to determine a dose that results in significant AST inhibition. 2. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Consider alternative formulations to improve bioavailability. 3. Formulation and Stability Testing: Ensure the formulation is appropriate and that this compound is stable under storage and administration conditions. 4. Explore Different Administration Routes: Test alternative routes of administration (e.g., intravenous, intraperitoneal, oral gavage) to identify the most effective one. |
| High variability in experimental results between animals. | 1. Inconsistent Dosing: Inaccuracies in dose preparation or administration. 2. Biological Variability: Differences in metabolism or response to the compound among individual animals. 3. Technical Variability: Inconsistencies in sample collection or processing. | 1. Standardize Dosing Procedure: Ensure accurate and consistent preparation and administration of this compound. 2. Increase Sample Size: Use a larger number of animals per group to account for biological variability. 3. Standardize Experimental Procedures: Maintain consistency in all experimental procedures, from animal handling to sample analysis. |
| Observed toxicity or adverse effects. | 1. Dose is too high. 2. Off-target effects. 3. Accumulation of toxic metabolites due to AST inhibition. | 1. Dose Reduction: Lower the dose of this compound. 2. Assess Off-Target Activity: Test for inhibition of other related enzymes. 3. Metabolomic Analysis: Analyze plasma and tissue samples for the accumulation of potentially toxic metabolites. |
| Difficulty in measuring target engagement. | 1. Assay sensitivity: The enzyme activity assay may not be sensitive enough to detect partial inhibition. 2. Timing of measurement: AST activity may recover over time due to new protein synthesis. | 1. Optimize Assay: Use a highly sensitive and validated assay for measuring AST activity. 2. Time-Course Analysis: Measure AST activity at multiple time points after this compound administration to capture the dynamics of inhibition and recovery. |
Quantitative Data
Note: The following data is for the aspartate aminotransferase inhibitor L-hydrazinosuccinate in mice and is provided as an illustrative example due to the lack of available quantitative data for this compound.
| Parameter | Value | Organ | Time Point |
| Dose | 0.6 mmol/kg | - | - |
| Route of Administration | Intraperitoneal | - | - |
| AST Activity (% of control) | < 10% | Liver | Post-administration |
| AST Activity (% of control) | < 10% | Kidney | Post-administration |
| AST Activity Recovery | No appreciable reversal | Liver, Kidney | 24 hours |
| AST Activity Recovery | Significant recovery | Brain, Heart | 24 hours |
Experimental Protocols
General Protocol for Evaluating the In Vivo Efficacy of an Aspartate Aminotransferase Inhibitor
-
Animal Model Selection: Choose an appropriate animal model based on the research question. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dose Preparation: Prepare the inhibitor in a suitable vehicle. The choice of vehicle will depend on the inhibitor's solubility and the route of administration. Ensure the final concentration is appropriate for the desired dose and administration volume.
-
Dose Administration: Administer the inhibitor to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage, intravenous injection). Include a vehicle control group that receives the vehicle without the inhibitor.
-
Sample Collection: At predetermined time points after administration, collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture). Euthanize the animals and harvest tissues of interest (e.g., liver, kidney, brain, heart).
-
Tissue Processing: Homogenize the harvested tissues in a suitable buffer to prepare lysates for enzyme activity assays.
-
Aspartate Aminotransferase (AST) Activity Assay: Measure the AST activity in the plasma and tissue lysates using a commercially available kit or a validated in-house method.
-
Protein Quantification: Determine the total protein concentration in the tissue lysates to normalize the AST activity.
-
Data Analysis: Express AST activity as units per milligram of protein for tissue samples and units per liter for plasma. Compare the AST activity in the inhibitor-treated groups to the vehicle control group to determine the percent inhibition.
Visualizations
Caption: Theoretical signaling pathway of this compound inhibition.
Caption: General experimental workflow for in vivo studies.
References
Technical Support Center: Gostatin Degradation and Storage Best Practices
A Note on "Gostatin": Information specific to a compound named "this compound" is limited. However, the name bears a strong resemblance to the "statin" class of drugs, which are widely used as cholesterol-lowering agents. This guide is developed based on the extensive research and data available for various statins like Atorvastatin, Simvastatin, Pravastatin, and Lovastatin. The principles of degradation and storage outlined here are likely applicable to "this compound" if it belongs to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound in solid and solution forms?
For solid (lyophilized) this compound, it is recommended to store it in a tightly sealed vial, desiccated at -20°C for long-term storage (months to years).[1][2] For short-term storage (days to weeks), 0-4°C in a dry, dark place is suitable.[1]
Stock solutions should be prepared fresh for use whenever possible.[2] If storage is necessary, they should be aliquoted into tightly sealed vials and stored at -20°C for up to one month.[2] Long-term storage of solutions is generally not recommended.[2] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[2]
Q2: How does pH affect the stability of this compound?
The stability of statins is highly pH-dependent. Generally, they are more stable in mildly acidic conditions (pH 4-5) compared to neutral or alkaline conditions.[3][4] For instance, the degradation of pravastatin is significantly influenced by both pH and temperature, with stability increasing as the pH rises from acidic towards neutral, but then decreasing in more alkaline conditions.[5][6] Atorvastatin has been found to be less stable in acidic mediums compared to basic mediums.[7][8] The lactone form of some statins is most stable at a pH of 4.5, while the hydroxy acid form is more prevalent at a pH of 7 or higher.[4]
Q3: Is this compound sensitive to light?
Yes, many statins are photolabile.[9][10] For example, Pitavastatin has been shown to be photolabile, with its photodegradation following first-order kinetics upon exposure to UV-A radiation.[9] Therefore, it is crucial to protect this compound, both in solid form and in solution, from light by using amber vials or by wrapping containers in foil.[10]
Q4: What solvents are suitable for dissolving and storing this compound?
The choice of solvent can impact the stability of this compound. Statins have varying solubilities in common organic solvents. For example, Atorvastatin calcium is slightly soluble in water and acetonitrile.[8] The stability of pesticides with similar functional groups has been shown to be better in exchange solvents like isooctane, hexane, and toluene compared to more polar extraction solvents like acetone and acetonitrile.[11][12] If using acetonitrile, the addition of 0.1% (v/v) acetic acid can improve the stability of certain compounds.[11][12] For cellular assays, Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. However, it is important to use a final concentration of DMSO that is non-toxic to the cells.
Q5: Can short periods of high temperature during shipping affect the quality of this compound?
Short periods (less than a week) at temperatures higher than the recommended storage temperature, such as those that may occur during shipping, will not significantly affect the product's life or efficacy for many bioactive chemicals.[2] this compound is expected to be stable for a few weeks during ordinary shipping.[1] However, upon receipt, it should be stored under the recommended long-term storage conditions.
Troubleshooting Guide
Q1: I observe unexpected peaks in my HPLC chromatogram. Could this be this compound degradation?
A: Yes, the appearance of new peaks in your chromatogram is a common indicator of degradation. Statins can degrade into several products, especially when exposed to stress conditions like improper pH, light, or temperature.[7][8][9]
-
Possible Cause: Hydrolysis (acidic or basic), oxidation, or photodegradation.
-
Solution:
-
Review your sample preparation and storage: Ensure that your solvents are fresh and of high purity, and that the pH of your solutions is within the stable range for this compound.
-
Protect from light: Always handle and store this compound solutions in amber vials or light-protected containers.
-
Control temperature: Avoid exposing your samples to high temperatures. Prepare fresh samples for analysis and keep them in an autosampler with temperature control if possible.
-
Run a forced degradation study: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study by intentionally exposing your this compound standard to acidic, basic, oxidative, and photolytic conditions. This will help in identifying the retention times of the degradation products.
-
Q2: The concentration of my this compound standard solution seems to decrease over time. What could be the reason?
A: A decrease in the concentration of your standard solution suggests instability and degradation of the compound.
-
Possible Cause: The solution is not stable under the current storage conditions (temperature, light, solvent, pH).
-
Solution:
-
Prepare fresh solutions: It is always best to use freshly prepared solutions for quantitative analysis.[2]
-
Optimize storage conditions: If you need to store solutions, aliquot them and store them at -20°C or lower for no longer than one month.[2] Ensure the pH of the solution is in the optimal range for stability.
-
Check for precipitation: Visually inspect your solution for any precipitate, especially after thawing. If precipitation occurs, you may need to gently warm and vortex the solution to redissolve the compound. However, be cautious with heating as it can accelerate degradation.
-
Q3: My this compound powder has changed color/consistency. Is it still usable?
A: A change in the physical appearance of the solid compound is a strong indicator of degradation or contamination.
-
Possible Cause: Exposure to moisture, light, or high temperatures over a prolonged period.
-
Solution: It is not recommended to use the compound if you observe a change in its physical appearance. The purity and integrity of the compound are compromised, which will affect the reliability of your experimental results. Discard the vial and use a fresh one. To prevent this in the future, always store the solid compound in a tightly sealed container in a desiccator at the recommended temperature.
Quantitative Data on Statin Stability
The degradation of statins often follows first-order or pseudo-first-order kinetics. The rate of degradation is influenced by various factors.
Table 1: Degradation Kinetics of Statins under Different Conditions
| Statin | Condition | Kinetic Order | Rate Constant (k) | Reference |
| Atorvastatin | Acidic medium | First-order | 1.88 x 10⁻² s⁻¹ | [7][8] |
| Atorvastatin | Basic medium | Zero-order | 2.35 x 10⁻⁴ mol L⁻¹ s⁻¹ | [7][8] |
| Pitavastatin | UV-A radiation | First-order | 3.54 x 10⁻⁴ s⁻¹ | [9] |
| Lovastatin | Drying at 45-65°C | First-order | Not specified | [13] |
| Pravastatin | Hydrolysis at 80°C | Pseudo-first-order | pH-dependent | [6] |
Table 2: pH-Dependent Stability of Statins
| Statin | pH | Observation | Reference |
| Simvastatin | 4-5 | More stable | [3][4] |
| Simvastatin | 5-8 | Increased degradation rate with increasing pH | [3][4] |
| Atorvastatin | 2 | Faster degradation than at pH 4.5 | [3] |
| Atorvastatin | 4.5 | More stable than at pH 2 | [3] |
| Pravastatin | 3-9 | Degradation constant decreases with increasing pH | [5] |
| Pravastatin | 9-12 | Degradation constant increases with increasing pH | [5] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Analysis
This protocol provides a general framework for developing a stability-indicating HPLC method. The specific parameters may need to be optimized for this compound.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).[14]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for statin analysis.[3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation and stability.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: The wavelength of maximum absorbance for this compound. For many statins, this is in the range of 230-250 nm.[3]
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a working concentration with the mobile phase.
-
Sample Solution: Subject the this compound solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light exposure) for a defined period. Neutralize the acidic and basic samples before injection.
-
-
Method Validation:
-
Specificity: The method must be able to resolve the this compound peak from its degradation products and any excipients. This is demonstrated by the peak purity analysis using a DAD.
-
Linearity: Analyze a series of this compound solutions at different concentrations to establish a linear relationship between peak area and concentration.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.
-
-
Analysis: Inject the stressed samples and the unstressed standard solution into the HPLC system. Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photostability of pitavastatin--a novel HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Validating Gostatin Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of Gostatin in a new cell line. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an irreversible inhibitor of the enzyme aspartate aminotransferase (GOT), also known as aspartate transaminase (AST)[1][2]. It functions as a competitive inhibitor with respect to the substrate L-aspartate[2]. Aspartate aminotransferase is a crucial enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group between aspartate and glutamate[3][4].
Q2: Why is it critical to validate the specificity of this compound in a new cell line?
Validating the specificity of any inhibitor in a new experimental system is crucial for several reasons:
-
Cell-type specific off-target effects: The proteomic landscape can vary significantly between cell lines, potentially leading to unforeseen off-target interactions of this compound.
-
Confirmation of on-target activity: It is essential to confirm that this compound is indeed inhibiting its intended target, aspartate aminotransferase, in the specific cellular context of your research.
-
Accurate data interpretation: Without validating specificity, it is difficult to ascertain whether the observed phenotypic effects are a direct result of inhibiting the primary target or due to off-target activities.
Q3: What are the initial steps to assess this compound's activity in my cell line?
The first step is to determine the potency of this compound in your cell line by measuring its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit the activity of aspartate aminotransferase by 50% in your specific cells. A detailed protocol for determining the cellular IC50 is provided below.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 measurements | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before plating. Use a multichannel pipette for seeding and perform a cell count for each experiment. |
| Cell health is suboptimal. | Monitor cell morphology and doubling time. Ensure cells are in the logarithmic growth phase and have not been in culture for too many passages. | |
| Incomplete dissolution of this compound. | Prepare fresh stock solutions of this compound and ensure complete dissolution in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Run a solvent control to account for any effects of the solvent itself. | |
| No observable inhibitory effect of this compound | This compound is not cell-permeable in your cell line. | While this compound's cell permeability is not extensively documented, this is a possibility. Consider performing an in vitro assay with cell lysate to confirm direct inhibition of the enzyme from your cell line. |
| Incorrect assay conditions. | Ensure the assay buffer is at the optimal pH and temperature for enzyme activity[5]. Double-check all reagent concentrations. | |
| The target enzyme is not highly expressed or active. | Perform a western blot or qPCR to confirm the expression of aspartate aminotransferase (GOT1 and GOT2 isoforms) in your cell line. | |
| Observed cellular phenotype does not correlate with known function of aspartate aminotransferase | Potential off-target effects of this compound. | This is a strong indicator of off-target activity. Proceed with the off-target validation experiments outlined in the protocols below. |
| The role of aspartate aminotransferase in your cell line is not what you hypothesized. | Re-evaluate the literature and consider alternative hypotheses for the function of this enzyme in your specific cellular context. |
Experimental Protocols & Methodologies
Protocol 1: Determination of this compound's Cellular IC50
This protocol outlines the determination of the IC50 value of this compound in an adherent cell line using a colorimetric assay that measures the activity of aspartate aminotransferase.
Materials:
-
Your new adherent cell line
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Aspartate Aminotransferase (AST/GOT) Activity Assay Kit (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells, then resuspend them in fresh culture medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium. It is advisable to start with a wide concentration range (e.g., 1 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Remove the old medium from the cells and add the this compound dilutions.
-
Incubate for a period sufficient to allow for target engagement and a measurable effect on the downstream pathway. This may require optimization (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Enzyme Activity Assay:
-
After incubation, wash the cells with PBS.
-
Lyse the cells according to the protocol provided with your AST/GOT activity assay kit.
-
Perform the enzyme activity assay as per the manufacturer's instructions. This typically involves adding a reaction mix containing substrates for AST/GOT and measuring the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Normalize the data to the vehicle control (set as 100% activity).
-
Plot the normalized enzyme activity against the logarithm of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value[6][7].
-
Protocol 2: Validating On-Target Engagement in Cells
This protocol uses a cellular thermal shift assay (CETSA) to confirm that this compound directly binds to aspartate aminotransferase in your cell line.
Materials:
-
Your new cell line
-
This compound
-
PBS and protease inhibitors
-
Equipment for heating samples (e.g., PCR machine)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blot supplies (antibodies for GOT1 and GOT2, loading controls like GAPDH or β-actin)
Procedure:
-
Cell Treatment:
-
Culture your cells to ~80% confluency.
-
Treat one set of cells with a high concentration of this compound (e.g., 10-20x the IC50) and another set with a vehicle control. Incubate for a time sufficient for target engagement.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, then cool to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge to pellet the precipitated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Perform a western blot on the soluble fractions for each temperature point.
-
Probe the blot with antibodies against the cytosolic (GOT1) and mitochondrial (GOT2) isoforms of aspartate aminotransferase, as well as a loading control.
-
-
Data Analysis:
-
In the vehicle-treated samples, the amount of soluble AST/GOT should decrease as the temperature increases.
-
If this compound binds to AST/GOT, it will stabilize the protein, resulting in more soluble protein at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.
-
Protocol 3: Investigating Potential Off-Target Effects
This section outlines several approaches to identify potential off-target effects of this compound.
A. Counter-Screening Against Related Enzymes:
Based on literature for other aspartate aminotransferase inhibitors, it is prudent to test this compound's activity against related enzymes[8].
-
Alanine Aminotransferase (ALT) Assay: Use a commercially available ALT activity assay kit with lysates from your treated and untreated cells to determine if this compound inhibits ALT.
-
Glutamate Decarboxylase (GAD) Assay: Similarly, use a GAD activity assay to check for off-target inhibition of this enzyme[8].
B. Proteome-Wide Off-Target Identification (Advanced):
For a more comprehensive analysis, consider using advanced proteomic techniques.
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) can identify the binding proteins of small molecules in cell lysates or living cells[9]. This would involve synthesizing a modified version of this compound with a clickable tag.
-
Mass Spectrometry: High-resolution mass spectrometry can be used to identify proteins that co-precipitate with a this compound-based affinity probe[10][11].
C. Phenotypic Screening and Pathway Analysis:
-
Observe Cellular Phenotypes: Carefully document any cellular changes upon this compound treatment, such as effects on proliferation, morphology, or specific signaling pathways.
-
Signaling Pathway Analysis: Given that aspartate aminotransferase is linked to metabolic and signaling pathways, such as incretin-induced insulin secretion via glutamate signaling[12], you can investigate the effect of this compound on these pathways. For example, measure intracellular glutamate levels or the phosphorylation status of key signaling proteins in relevant pathways (e.g., PI3K/Akt, MAPK).
Data Presentation
Table 1: Hypothetical IC50 Values for this compound and a Control Inhibitor
| Cell Line | This compound IC50 (µM) | Control Inhibitor X IC50 (µM) |
| New Cell Line A | 5.2 ± 0.8 | 12.5 ± 1.5 |
| Control Cell Line B | 4.8 ± 0.6 | 11.9 ± 1.2 |
Table 2: Hypothetical Off-Target Inhibition Profile of this compound
| Enzyme | This compound IC50 (µM) |
| Aspartate Aminotransferase (GOT) | 5.2 |
| Alanine Aminotransferase (ALT) | > 100 |
| Glutamate Decarboxylase (GAD) | 85.3 |
Visualizations
Caption: Workflow for validating this compound's specificity.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. Aspartate transaminase - Wikipedia [en.wikipedia.org]
- 4. [Aspartate aminotransferase--key enzyme in the human systemic metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. Metabolic effects of an aspartate aminotransferase-inhibitor on two T-cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. Mass spectrometry captures off-target drug binding and provides mechanistic insights into the human metalloprotease ZMPSTE24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Essential roles of aspartate aminotransferase 1 and vesicular glutamate transporters in β-cell glutamate signaling for incretin-induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Gostatin Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Gostatin-induced toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an irreversible inhibitor of aspartate aminotransferase, an enzyme crucial for amino acid metabolism.[1] By blocking this enzyme, this compound can interfere with cellular processes that are highly dependent on the availability of specific amino acids.
Q2: I am observing high levels of cell death in my primary cell culture after this compound treatment. What is the likely cause?
High levels of cell death, or cytotoxicity, can be a direct result of this compound's inhibitory effect on aspartate aminotransferase. This can disrupt essential cellular functions leading to apoptosis or necrosis. The toxicity can be concentration-dependent and may vary significantly between different primary cell types.
Q3: How can I determine a safe and effective concentration of this compound for my specific primary cell type?
It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your primary cells. This will help you identify a concentration range that is effective for your experimental goals while minimizing off-target toxicity.
Q4: Are there any known methods to reduce this compound-induced toxicity without compromising its intended effect?
Yes, several strategies can be employed. These include optimizing the treatment duration, supplementing the culture medium with specific amino acids that may be depleted by this compound's action, and co-treatment with cytoprotective agents. It is important to validate that these interventions do not interfere with the primary experimental outcomes.
Q5: My cells appear stressed but are not dying. What could be happening?
Sub-lethal concentrations of this compound can induce cellular stress responses without causing immediate cell death. This may manifest as changes in morphology, reduced proliferation, or alterations in metabolic activity. It is advisable to assess cellular health using multiple assays, not just viability readouts.
Troubleshooting Guides
Problem 1: Excessive Cell Detachment and Death After this compound Treatment
Possible Causes:
-
This compound concentration is too high: The concentration used may be above the toxic threshold for the specific primary cell type.
-
Prolonged exposure: The duration of the treatment may be too long, leading to cumulative toxic effects.
-
Cell culture conditions are suboptimal: Pre-existing stress in the cell culture can exacerbate the toxic effects of this compound.
Solutions:
| Solution | Detailed Steps |
| Optimize this compound Concentration | 1. Perform a dose-response curve to determine the IC50 value. 2. Test a range of concentrations below the IC50 to find the optimal balance between efficacy and toxicity. |
| Optimize Treatment Duration | 1. Conduct a time-course experiment to assess cell viability at different time points (e.g., 12, 24, 48, 72 hours). 2. Choose the shortest incubation time that yields the desired experimental effect. |
| Improve Cell Culture Health | 1. Ensure proper cell seeding density. 2. Use freshly prepared, high-quality culture medium. 3. Regularly monitor for and address any signs of contamination. |
Problem 2: Inconsistent Results Between Experiments
Possible Causes:
-
Variability in this compound preparation: Inconsistent dissolution or storage of this compound can lead to variations in its effective concentration.
-
Inconsistent cell passage number: Primary cells can change their characteristics and sensitivity to drugs at different passage numbers.
-
Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound in the wells.
Solutions:
| Solution | Detailed Steps |
| Standardize this compound Preparation | 1. Prepare a fresh stock solution of this compound for each experiment. 2. Ensure complete dissolution of the compound. 3. Aliquot and store the stock solution at the recommended temperature, avoiding repeated freeze-thaw cycles. |
| Control for Cell Passage Number | 1. Use cells within a defined, narrow passage number range for all experiments. 2. Document the passage number for each experiment. |
| Ensure Pipetting Accuracy | 1. Calibrate pipettes regularly. 2. Use appropriate pipette sizes for the volumes being dispensed. 3. Pre-wet pipette tips before dispensing this compound. |
Quantitative Data Summary
The following tables provide example data for this compound's effect on different primary cell cultures. Note: This is illustrative data and actual results may vary.
Table 1: Example IC50 Values of this compound in Various Primary Cell Cultures after 48-hour Treatment
| Primary Cell Type | Example IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 25.8 ± 3.1 |
| Rat Primary Hepatocytes | 15.2 ± 2.5 |
| Mouse Primary Cortical Neurons | 42.5 ± 5.7 |
| Human Dermal Fibroblasts | 68.1 ± 7.9 |
Table 2: Effect of L-Aspartate Supplementation on the Viability of Rat Primary Hepatocytes Treated with this compound (50 µM) for 48 hours
| Treatment Group | Cell Viability (%) |
| Control (Vehicle) | 100 ± 5.2 |
| This compound (50 µM) | 35.7 ± 4.1 |
| This compound (50 µM) + L-Aspartate (1 mM) | 68.3 ± 6.5 |
| This compound (50 µM) + L-Aspartate (5 mM) | 85.1 ± 7.3 |
Experimental Protocols
Protocol 1: Determining this compound IC50 using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[2][3][4]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.[5][6][7][8]
Materials:
-
Primary cells treated with this compound
-
Cell lysis buffer
-
Reaction buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Lyse the cells using the provided cell lysis buffer.
-
Centrifuge the cell lysates to pellet the debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.[9]
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Visualizations
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Hypothesized pathway of this compound-induced cytotoxicity.
Experimental Workflow for Assessing and Mitigating this compound Toxicity
Caption: Workflow for troubleshooting this compound toxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchhub.com [researchhub.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mpbio.com [mpbio.com]
- 8. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Gostatin vs. Aminooxyacetate: A Comparative Guide to Aspartate Aminotransferase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely recognized inhibitors of aspartate aminotransferase (AAT), gostatin and aminooxyacetate. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
Performance Comparison
This compound and aminooxyacetate inhibit aspartate aminotransferase through distinct mechanisms, which is reflected in their potency and specificity. This compound acts as a potent and specific mechanism-based inhibitor, also known as a suicide substrate.[1][2] In contrast, aminooxyacetate is a more general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, exhibiting a different mode of inhibition.
Quantitative Inhibition Data
The following table summarizes the key quantitative parameters for each inhibitor. It is important to note that the data presented are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Parameter | Value | Enzyme Source | Temperature (°C) | pH |
| This compound | K_i | 59 µM[1][2] | Pig heart mitochondria[1] | 25[1][2] | Not Specified |
| k_cat (inactivation) | 0.11 s⁻¹[1][2] | Pig heart mitochondria[1] | 25[1][2] | Not Specified | |
| Aminooxyacetate | K_d | ~0.1 µM* | Pig heart cytosol | Not Specified | Lowest at acidic pH |
| IC_50 | >100 µM | Not Specified | Not Specified | Not Specified |
*Note: The reported equilibrium dissociation constant (Kd) for aminooxyacetate is significantly lower than its generally observed IC50 value. This may be due to the specific experimental conditions under which the Kd was determined, which may not reflect typical enzyme activity inhibition assays. The IC50 value is generally considered more representative of its inhibitory potency in functional assays.
Mechanism of Action
This compound: Mechanism-Based Inhibition
This compound's inhibitory action is a classic example of suicide inhibition. The enzyme's catalytic machinery processes this compound as it would its natural substrate, aspartate. This process, however, leads to the formation of a reactive intermediate that covalently and irreversibly binds to the enzyme's active site, leading to its inactivation.[1][2]
Caption: Mechanism of suicide inhibition of AAT by this compound.
Aminooxyacetate: General PLP Enzyme Inhibition
Aminooxyacetate functions as a general inhibitor of enzymes that rely on pyridoxal phosphate (PLP) as a cofactor, including aspartate aminotransferase. It forms a stable Schiff base with the PLP cofactor in the enzyme's active site. This prevents the binding of the natural amino acid substrate, thereby inhibiting the transamination reaction. The inhibition by aminooxyacetate is generally not rapidly reversible.
Caption: Inhibition of AAT by aminooxyacetate via Schiff base formation.
Experimental Protocols
The following are representative protocols for determining the inhibitory activity of this compound and aminooxyacetate on aspartate aminotransferase. These are generalized methods and may require optimization for specific experimental setups.
Protocol 1: Determination of this compound K_i (Suicide Inhibition)
This protocol is designed to determine the inhibition constant (K_i) and the rate of inactivation (k_cat) for a mechanism-based inhibitor like this compound.
Materials:
-
Purified aspartate aminotransferase (e.g., from pig heart)
-
This compound
-
Aspartate
-
α-Ketoglutarate
-
Malate dehydrogenase (MDH)
-
NADH
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Enzyme Preparation: Prepare a stock solution of aspartate aminotransferase in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.
-
Inhibitor Solutions: Prepare a series of this compound dilutions in assay buffer.
-
Pre-incubation: In a series of tubes, pre-incubate the aspartate aminotransferase with different concentrations of this compound at 25°C. Start a timer for each tube.
-
Activity Measurement: At various time points during the pre-incubation, withdraw an aliquot of the enzyme-inhibitor mixture and add it to a cuvette containing the assay mixture (aspartate, α-ketoglutarate, MDH, and NADH in assay buffer).
-
Kinetic Reading: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this reaction is proportional to the remaining AAT activity.
-
Data Analysis:
-
For each this compound concentration, plot the natural logarithm of the remaining AAT activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (k_obs).
-
Plot the reciprocal of k_obs against the reciprocal of the this compound concentration (Lineweaver-Burk plot for suicide inhibition).
-
The y-intercept of this plot is 1/k_cat (the maximal rate of inactivation), and the x-intercept is -1/K_i.
-
Caption: Workflow for determining the K_i of this compound.
Protocol 2: Determination of Aminooxyacetate IC_50
This protocol is designed to determine the half-maximal inhibitory concentration (IC_50) of aminooxyacetate.
Materials:
-
Purified aspartate aminotransferase
-
Aminooxyacetate
-
Aspartate
-
α-Ketoglutarate
-
Malate dehydrogenase (MDH)
-
NADH
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
96-well microplate
-
Microplate reader capable of reading at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of aspartate aminotransferase in assay buffer.
-
Prepare a serial dilution of aminooxyacetate in assay buffer.
-
Prepare a reaction mixture containing aspartate, α-ketoglutarate, MDH, and NADH in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the aspartate aminotransferase to each well (except for the blank controls).
-
Add the different concentrations of aminooxyacetate to the wells. Include a control with no inhibitor.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each aminooxyacetate concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the control (no inhibitor) to get the percent inhibition.
-
Plot the percent inhibition against the logarithm of the aminooxyacetate concentration.
-
Fit the data to a dose-response curve to determine the IC_50 value.
-
Caption: Workflow for determining the IC_50 of aminooxyacetate.
References
Gostatin's Inhibitory Profile on Aspartate Aminotransferase Isozymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Gostatin on the two primary isozymes of Aspartate Aminotransferase (AST): cytosolic (cAST or GOT1) and mitochondrial (mAST or GOT2). This compound, an amino acid derivative isolated from Streptomyces sumanensis, has been identified as a potent inhibitor of AST. Understanding its differential effects on these isozymes is crucial for its potential therapeutic applications and as a tool in biochemical research.
Executive Summary
This compound acts as a time-dependent, mechanism-based inhibitor of both cytosolic and mitochondrial AST isozymes.[1] Kinetic studies on porcine heart aminotransferases have revealed no significant difference in the kinetic behavior of this compound's inhibitory action between cAST and mAST, suggesting a similar mechanism and potency against both forms.[1] The inhibition is irreversible and proceeds via a "suicide substrate" mechanism, where the enzyme converts this compound into a reactive species that covalently modifies the pyridoxal-5'-phosphate (PLP) cofactor, leading to inactivation. This guide presents the available quantitative data, detailed experimental protocols for assessing this compound's inhibitory activity, and a comparison with other known AST inhibitors.
Data Presentation: this compound's Inhibition of AST Isozymes
While extensive comparative studies providing distinct inhibitory constants (Ki or IC50) for this compound against both cAST and mAST are limited, the available data points to a potent and similar inhibition of both isozymes.
| Inhibitor | Isozyme Target | Reported Ki | Inhibition Mechanism | Source Organism of Enzyme |
| This compound | mAST (GOT2) | 59 µM | Mechanism-based (Suicide) | Porcine Heart |
| This compound | cAST (GOT1) | Kinetically similar to mAST | Mechanism-based (Suicide) | Porcine Heart[1] |
Note: The Ki value for mAST was determined at 25°C. A key study demonstrated that the kinetic behavior of this compound's inhibition of cytosolic AST is not significantly different from its inhibition of mitochondrial AST, suggesting a comparable inhibitory constant.[1]
Comparison with Alternative AST Inhibitors
This compound's mechanism-based inhibition offers a high degree of specificity. Here's a comparison with other known AST inhibitors:
| Inhibitor | Target(s) | Inhibition Mechanism | Key Features |
| L-Cycloserine | AST, Alanine Aminotransferase (ALT) | Covalent modification of PLP | Broad-spectrum aminotransferase inhibitor.[2][3] |
| Hydrazinosuccinate | AST | Slow-binding, tight inhibition | Potent inhibitor with a different kinetic profile than this compound. |
| Aminooxyacetate | AST, ALT | Reversible, covalent modification of PLP | General inhibitor of PLP-dependent enzymes. |
| Hesperidin and Hesperetin | ALT and AST | Not fully elucidated | Flavonoids with potential inhibitory effects on aminotransferases.[4] |
Experimental Protocols
Protocol for Validating the Inhibitory Effect of this compound on AST Isozymes
This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on purified cAST and mAST. The assay is based on a coupled-enzyme reaction where the product of the AST reaction, oxaloacetate, is reduced by malate dehydrogenase (MDH), leading to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[5][6]
Materials:
-
Purified cAST and mAST from a suitable source (e.g., porcine heart)
-
This compound
-
L-Aspartic acid
-
α-Ketoglutaric acid
-
NADH
-
Malate dehydrogenase (MDH)
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the appropriate buffer.
-
Prepare substrate solution containing L-aspartic acid and α-ketoglutaric acid in potassium phosphate buffer.
-
Prepare a reaction mixture containing NADH and MDH in potassium phosphate buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
To assess the time-dependent inhibition, pre-incubate the AST isozyme (cAST or mAST) with various concentrations of this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at 37°C.
-
A control reaction with the enzyme and buffer (without this compound) should be run in parallel.
-
-
Assay Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to the pre-incubated enzyme-inhibitor mixture.
-
Immediately add the NADH/MDH reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at 37°C. The rate of NADH oxidation is proportional to the AST activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (ΔA340/min) for each concentration of this compound and pre-incubation time.
-
Determine the percentage of inhibition for each condition relative to the control (no this compound).
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
For mechanism-based inhibitors like this compound, further kinetic analysis (e.g., Kitz-Wilson plots) can be used to determine the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation (KI).
-
Visualizations
Caption: Experimental workflow for determining the inhibitory effect of this compound on AST isozymes.
Caption: Mechanism of AST inactivation by the suicide substrate this compound.
References
- 1. Kinetic studies on the binding of this compound, a suicide substrate for aspartate aminotransferase, with the isoenzymes from porcine heart mitochondria and cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by cycloserine of mitochondrial and cytosolic aspartate aminotransferase in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition by cycloserine of mitochondrial and cytosolic aspartate aminotransferase in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. interchim.fr [interchim.fr]
- 6. sciencellonline.com [sciencellonline.com]
Gostatin's Aminotransferase Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gostatin, a natural product isolated from Streptomyces sumanensis, is a potent inhibitor of aspartate aminotransferase (AST), a key enzyme in amino acid metabolism.[1][2] Its high specificity and mechanism of action make it a valuable tool for studying enzyme kinetics and a potential starting point for drug design. This guide provides a comparative analysis of this compound's cross-reactivity with other aminotransferases, supported by available experimental data and detailed protocols.
Mechanism of Action: Suicide Substrate Inhibition
This compound acts as a mechanism-based or "suicide" inhibitor of aspartate aminotransferase.[3][4] The enzyme recognizes this compound as a substrate analog and initiates its catalytic cycle. However, an intermediate formed during this process covalently binds to the pyridoxal phosphate (PLP) cofactor in the enzyme's active site, leading to irreversible inactivation.[4] This highly specific mechanism contributes to its potent inhibition of AST.
The following diagram illustrates the proposed mechanism of this compound's irreversible inhibition of Aspartate Aminotransferase.
Cross-Reactivity Profile of this compound
Experimental data on the cross-reactivity of this compound with a wide range of aminotransferases is limited. However, studies have compared its inhibitory effects on Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT).
| Enzyme | Common Name(s) | This compound Inhibition | Quantitative Data | Reference |
| Aspartate Aminotransferase | AST, GOT | Potent, Irreversible Inhibition | Ki = 59 µM, kcat = 0.11 s-1 (for mitochondrial AST) | [4] |
| Alanine Aminotransferase | ALT, GPT | Significantly Less Inhibition than AST | Specific IC50 not reported, but graphical data shows minimal inhibition at concentrations that fully inhibit AST. | [5] |
| Branched-Chain Aminotransferase | BCAT | Data Not Available | - | |
| Tyrosine Aminotransferase | TAT | Data Not Available | - | |
| GABA-transaminase | GABA-T | Data Not Available | - |
As the table indicates, this compound exhibits a high degree of selectivity for Aspartate Aminotransferase over Alanine Aminotransferase. At concentrations where this compound effectively inhibits AST, its effect on ALT is minimal. This selectivity is crucial for its use as a specific tool in biochemical and pharmacological studies. Data on its interaction with other key aminotransferases such as BCAT, TAT, and GABA-T is not currently available in the reviewed literature.
Experimental Protocols
The following is a detailed methodology for assessing the inhibitory activity of this compound against aminotransferases, based on established spectrophotometric assays.
General Workflow for Aminotransferase Inhibition Assay
The diagram below outlines the typical experimental workflow for determining the inhibitory effect of a compound like this compound on aminotransferase activity.
Detailed Protocol for Aspartate Aminotransferase (AST/GOT) Activity Assay
This protocol is adapted from standard methods for measuring AST activity.
1. Reagents and Materials:
-
AST Enzyme: Purified aspartate aminotransferase from a suitable source (e.g., porcine heart).
-
This compound: Stock solution of known concentration.
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4.
-
Substrates:
-
L-Aspartic acid solution.
-
α-Ketoglutarate solution.
-
-
Coupling Enzyme and Co-factor:
-
Malate dehydrogenase (MDH).
-
NADH solution.
-
-
Instrumentation: UV-Vis Spectrophotometer capable of reading at 340 nm.
2. Assay Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, L-aspartic acid, NADH, and MDH.
-
Pre-incubation with Inhibitor: Add the AST enzyme to the reaction mixture. For the test samples, add varying concentrations of this compound. For the control, add the vehicle used to dissolve this compound. Incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow for the interaction between the enzyme and the inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding α-ketoglutarate.
-
Measurement: Immediately start monitoring the decrease in absorbance at 340 nm as a result of NADH oxidation. Record the absorbance at regular intervals for a set period (e.g., 5 minutes).
3. Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for both the control and the this compound-treated samples.
-
Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol for Alanine Aminotransferase (ALT/GPT) Activity Assay
The protocol for ALT is similar to that for AST, with modifications to the substrates and coupling enzyme.
1. Reagents and Materials:
-
ALT Enzyme: Purified alanine aminotransferase.
-
This compound: Stock solution of known concentration.
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4.
-
Substrates:
-
L-Alanine solution.
-
α-Ketoglutarate solution.
-
-
Coupling Enzyme and Co-factor:
-
Lactate dehydrogenase (LDH).
-
NADH solution.
-
2. Assay Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, L-alanine, NADH, and LDH.
-
Pre-incubation with Inhibitor: Add the ALT enzyme and varying concentrations of this compound (or vehicle) and incubate as described for the AST assay.
-
Initiation of Reaction: Start the reaction by adding α-ketoglutarate.
-
Measurement: Monitor the decrease in absorbance at 340 nm.
3. Data Analysis:
-
Follow the same data analysis steps as described for the AST assay to determine the inhibitory effect of this compound on ALT activity.
Conclusion
This compound is a highly selective and potent irreversible inhibitor of Aspartate Aminotransferase. Its mechanism of action as a suicide substrate contributes to its specificity. While it shows significantly less activity against Alanine Aminotransferase, its cross-reactivity with other aminotransferases has not been extensively reported. The provided experimental protocols offer a robust framework for researchers to further investigate the inhibitory profile of this compound and similar compounds, aiding in the development of more specific enzyme inhibitors for therapeutic and research applications.
References
- 1. Kinetic studies on the binding of this compound, a suicide substrate for aspartate aminotransferase, with the isoenzymes from porcine heart mitochondria and cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminotransferases - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. labtest.com.br [labtest.com.br]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of aspartate aminotransferase by glycation in vitro under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gostatin (Fatostatin) and Other SREBP Inhibitors for Potency in Cellular Models
For Immediate Release
[City, State] – [Date] – In the landscape of metabolic research and drug development, the sterol regulatory element-binding protein (SREBP) pathway has emerged as a critical target for therapeutic intervention in diseases ranging from dyslipidemia and fatty liver disease to cancer. This guide provides a detailed comparison of the potency of Gostatin, more commonly known in scientific literature as Fatostatin, with other prominent SREBP inhibitors. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview to inform their research and development efforts.
The SREBP Signaling Pathway: A Central Regulator of Lipid Homeostasis
The SREBP pathway is a primary mechanism for controlling the synthesis of cholesterol and fatty acids. SREBPs are transcription factors that, when activated, move from the endoplasmic reticulum (ER) to the Golgi apparatus for proteolytic processing. The mature form of SREBP then translocates to the nucleus to upregulate the expression of genes involved in lipid biosynthesis. Several small molecule inhibitors have been developed to target different stages of this pathway, offering potential therapeutic benefits.
Caption: The SREBP signaling pathway and points of inhibition.
Comparative Potency of SREBP Inhibitors
The potency of an inhibitor is a critical determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, representing the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for Fatostatin and other selected SREBP inhibitors from various cellular assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell types, and assay methodologies.
| Inhibitor | Target/Mechanism | Cell Line | Assay | IC50 Value | Citation(s) |
| Fatostatin (this compound) | Binds to SCAP, inhibits ER-to-Golgi transport of SREBPs | CHO-K1 | SRE-Luciferase Reporter | 5.6 µM | [1] |
| HeLa | Cell Viability | 2.11 µM | [2] | ||
| LNCaP | Cell Viability (72h) | 10.4 µmol/L | [3] | ||
| C4-2B | Cell Viability (72h) | 9.1 µmol/L | [3] | ||
| Mammalian Cells | ER-to-Golgi Transport | 2.5 - 10 µM | [4] | ||
| PF-429242 | Site-1 Protease (S1P) Inhibitor | - | S1P Enzyme Assay | 175 nM | [5] |
| CHO | Cholesterol Synthesis | 0.53 µM | [6][7] | ||
| HepG2 | Cholesterol Synthesis | 0.5 µM | [8] | ||
| Betulin | Induces interaction of SCAP and Insig | K562 | Cell Viability | 14.5 µM | [9][10] |
| Xanthohumol | Impairs ER-to-Golgi transport of SCAP-SREBP complex | Huh-7 | SRE-Luciferase Reporter | Not explicitly stated | [11][12] |
| A-172, 5637, A-431, SK-MEL-3 | Antiproliferative | 12.3 - 15.4 µM | [13] |
Experimental Methodologies
The determination of inhibitor potency relies on robust and reproducible experimental protocols. Below are generalized methodologies for the key assays cited in the comparison table.
SRE-Luciferase Reporter Gene Assay
This assay is a common method to quantify the transcriptional activity of SREBPs.
-
Cell Culture and Transfection: Cells (e.g., CHO-K1, HEK293) are cultured in appropriate media.[1] Cells are then transiently co-transfected with a plasmid containing a luciferase reporter gene driven by a sterol regulatory element (SRE) promoter, along with expression vectors for SREBP and SCAP if necessary.[1] A control plasmid, such as one expressing β-galactosidase, is often co-transfected for normalization.
-
Inhibitor Treatment: Following transfection, cells are incubated with varying concentrations of the test inhibitor (e.g., Fatostatin) or a vehicle control (e.g., DMSO).
-
Cell Lysis and Luciferase Assay: After the incubation period (e.g., 20 hours), cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.[1] The β-galactosidase activity is also measured to normalize for transfection efficiency.
-
Data Analysis: The luciferase activity is normalized to the β-galactosidase activity. The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of SREBP Processing
This technique is used to directly observe the effect of inhibitors on the proteolytic cleavage of SREBP.
-
Cell Culture and Treatment: Cells (e.g., LNCaP, C4-2B) are cultured and treated with the inhibitor at various concentrations for a specified time (e.g., 24 hours).[3]
-
Protein Extraction: Cells are harvested, and nuclear and cytoplasmic protein fractions are isolated.
-
SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific to the precursor and mature (nuclear) forms of SREBP-1 and SREBP-2.[3] A loading control antibody (e.g., β-actin) is also used. Following incubation with appropriate secondary antibodies, the protein bands are visualized using a detection reagent.
-
Analysis: The intensity of the bands corresponding to the precursor and mature forms of SREBP is quantified to determine the extent of processing inhibition.
Cell Viability and Proliferation Assays
These assays assess the cytotoxic or cytostatic effects of the inhibitors.
-
Cell Seeding: Cells (e.g., HeLa, LNCaP) are seeded in multi-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are then treated with a range of concentrations of the inhibitor for a defined period (e.g., 48 or 72 hours).[2][3]
-
Viability Assessment: Cell viability can be measured using various methods, such as the CellTiter-Glo luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active cells, or by direct cell counting.[2][3]
-
IC50 Determination: The cell viability at each inhibitor concentration is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by fitting these data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: A generalized workflow for determining SREBP inhibitor potency.
Conclusion
The available data indicates that Fatostatin (this compound) is a potent inhibitor of the SREBP pathway, acting through the inhibition of SCAP-mediated SREBP transport. Its potency, as measured by IC50 values, is in the low micromolar range in various cancer cell lines. In comparison, PF-429242 demonstrates higher potency with IC50 values in the nanomolar to sub-micromolar range, albeit through a different mechanism of direct S1P inhibition. Betulin and Xanthohumol also show promise as SREBP pathway inhibitors, with potencies in the micromolar range.
The choice of an SREBP inhibitor for research or therapeutic development will depend on the specific application, the desired mechanism of action, and the cellular context. This guide provides a foundational comparison to aid in these critical decisions. Further head-to-head studies under standardized conditions would be invaluable for a more definitive ranking of the potency of these and other emerging SREBP inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF 429242 dihydrochloride | SREBP Inhibitors: R&D Systems [rndsystems.com]
- 7. PF 429242 | NPC1L1 | Lipid | TargetMol [targetmol.com]
- 8. Pharmacologic inhibition of site 1 protease activity inhibits sterol regulatory element-binding protein processing and reduces lipogenic enzyme gene expression and lipid synthesis in cultured cells and experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Xanthohumol Improves Diet-induced Obesity and Fatty Liver by Suppressing Sterol Regulatory Element-binding Protein (SREBP) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xanthohumol Improves Diet-induced Obesity and Fatty Liver by Suppressing Sterol Regulatory Element-binding Protein (SREBP) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Proliferation Effects of Xanthohumol and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anti-Cancer Strategies: Statins, Angiostatin, and the Potential of Gostatin
A detailed guide for researchers and drug development professionals comparing the established anti-cancer effects of Statins and Angiostatin with the theoretical potential of Gostatin through the inhibition of aspartate aminotransferase.
In the landscape of oncology research, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is perpetual. This guide provides a comparative analysis of two established classes of anti-cancer agents, Statins and Angiostatin, and introduces a potential, yet underexplored, therapeutic strategy centered on the inhibition of aspartate aminotransferase by compounds such as this compound. By presenting a side-by-side view of their mechanisms of action, experimental data, and the signaling pathways they modulate, this document aims to equip researchers with a comprehensive understanding of these distinct anti-cancer approaches.
Executive Summary
This guide delves into the anti-cancer properties of Statins, a class of cholesterol-lowering drugs, and Angiostatin, an endogenous angiogenesis inhibitor. Both have demonstrated significant anti-tumor effects in preclinical and clinical studies. In contrast, this compound, a known inhibitor of aspartate aminotransferase, currently lacks direct experimental evidence for its anti-cancer activity. However, the emerging role of aspartate aminotransferase in cancer metabolism suggests that its inhibition could represent a novel therapeutic avenue. This document will therefore compare the knowns of Statins and Angiostatin with the theoretical potential of this compound, providing a framework for future research and development.
Comparative Data on Anti-Cancer Effects
The following tables summarize the in vitro and in vivo anti-cancer activities of Statins and Angiostatin across various cancer types. Due to the lack of available data, this compound is not included in these tables.
In Vitro Anti-Cancer Activity: IC50 Values
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Statins | |||
| Atorvastatin | A549 (Lung) | 150 | [1] |
| Atorvastatin | MCF-7 (Breast) | >50 | [2] |
| Atorvastatin | HCT116 (Colon) | <20 | [2] |
| Fluvastatin | A549 (Lung) | 170 | [1] |
| Fluvastatin | SW620 (Colon) | 1.1 | [2] |
| Lovastatin | A549 (Lung) | 200 | [1] |
| Lovastatin | SW620 (Colon) | <20 | [2] |
| Pitavastatin | Glioblastoma | Not Specified | [3] |
| Pravastatin | A549 (Lung) | 150 | [1] |
| Rosuvastatin | A549 (Lung) | 200 | [1] |
| Simvastatin | A549 (Lung) | 50 | [1] |
| Simvastatin | HT29 (Colon) | <20 | [2] |
| Angiostatin | |||
| Angiostatin | Endothelial Cells | Varies |
Note: IC50 values for Angiostatin are often reported in terms of its effect on endothelial cell proliferation, which is its primary mechanism of action, rather than direct cytotoxicity to cancer cells.
In Vivo Anti-Cancer Activity: Tumor Growth Inhibition
| Compound | Cancer Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| Statins | ||||
| Pitavastatin | Glioblastoma Xenograft | Not Specified | Significant | [3] |
| Fluvastatin | Glioblastoma Xenograft | Not Specified | Significant | [3] |
| Simvastatin | Melanoma Mouse Model | Not Specified | Significant | [4] |
| Angiostatin | ||||
| Angiostatin | Murine Hemangioendothelioma | Not Specified | Significant | |
| Angiostatin | Malignant Glioma Xenograft | Dose-dependent | Up to 89% | [5] |
Signaling Pathways and Mechanisms of Action
Statins: Targeting the Mevalonate Pathway
Statins exert their anti-cancer effects primarily by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This blockade leads to a reduction in cholesterol synthesis and, crucially, a decrease in the production of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPases such as Ras and Rho, which are critical for cell proliferation, survival, and migration.
Angiostatin: A Potent Angiogenesis Inhibitor
Angiostatin, a proteolytic fragment of plasminogen, functions as a powerful endogenous inhibitor of angiogenesis. Its primary mechanism involves the induction of apoptosis in endothelial cells, thereby preventing the formation of new blood vessels that are essential for tumor growth and metastasis. Angiostatin has been shown to interact with several cell surface receptors on endothelial cells, including ATP synthase and integrins, leading to the inhibition of cell proliferation and migration.
This compound: A Potential Metabolic Disruptor
This compound is an irreversible inhibitor of aspartate aminotransferase (AAT), an enzyme crucial for amino acid metabolism and the malate-aspartate shuttle. Cancer cells often exhibit altered metabolism, with a high demand for amino acids like aspartate for proliferation. By inhibiting AAT, this compound could potentially disrupt the supply of aspartate, leading to cell cycle arrest and apoptosis. This represents a targeted metabolic approach to cancer therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-cancer effects of therapeutic agents.
In Vitro Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Statin, Angiostatin) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-; early apoptotic cells are Annexin V+ and PI-; late apoptotic/necrotic cells are Annexin V+ and PI+.
In Vivo Tumor Xenograft Model
This model is used to evaluate the efficacy of an anti-cancer agent in a living organism.
Protocol Outline:
-
Cell Culture: Culture the desired cancer cell line.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., Statin, Angiostatin) and a vehicle control according to the dosing schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Conclusion and Future Directions
This guide has provided a comparative overview of the anti-cancer effects of Statins and Angiostatin, highlighting their distinct mechanisms of action and providing supporting experimental data. While both have shown considerable promise, their clinical application in oncology is still evolving.
The exploration of this compound as a potential anti-cancer agent opens up a new frontier in metabolic targeting of tumors. The dependence of many cancers on specific metabolic pathways, such as those involving aspartate, suggests that inhibitors of enzymes like aspartate aminotransferase could be highly effective. Further preclinical studies are warranted to investigate the in vitro and in vivo anti-cancer efficacy of this compound and other AAT inhibitors. Such research should focus on identifying cancer types that are particularly vulnerable to this metabolic disruption and exploring potential combination therapies to enhance anti-tumor activity. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for designing and interpreting these future investigations.
References
- 1. Statins in risk-reduction and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Innovative Potential of Statins in Cancer: New Targets for New Therapies [frontiersin.org]
- 3. Clinical Significance of Transient Asymptomatic Elevations in Aminotransferase (TAEAT) in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the therapeutic potentials of statins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Gostatin's Metabolic Impact: A Comparative Analysis Against Known Aminotransferase Inhibitors
For Immediate Release
A deep dive into the inhibitory effects of Gostatin on metabolic pathways, benchmarked against established aminotransferase inhibitors. This guide offers researchers, scientists, and drug development professionals a comparative overview supported by available experimental data.
This compound, a natural compound isolated from Streptomyces sumanensis, has been identified as a potent and specific inhibitor of aspartate aminotransferase (AST), a key enzyme in amino acid metabolism. This guide provides a comparative analysis of this compound's effects with other well-characterized aminotransferase inhibitors, namely Aminooxyacetate (AOA), L-cycloserine, and Gabaculine. The information is presented to aid in the evaluation of these compounds for research and therapeutic development.
Mechanism of Action at a Glance
This compound acts as a time-dependent, suicide substrate inhibitor of aspartate aminotransferase, leading to irreversible inactivation of the enzyme. In contrast, other inhibitors exhibit different mechanisms and specificities. Aminooxyacetate is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, thereby affecting a broader range of metabolic pathways[1][2]. L-cycloserine also acts as an irreversible inhibitor, with some studies indicating a degree of selectivity for alanine aminotransferase (ALT) over AST at certain concentrations[3][4][5]. Gabaculine is a potent irreversible inhibitor of GABA aminotransferase and also demonstrates inhibitory activity against other aminotransferases[6][7][8].
Comparative Inhibitor Performance
The following table summarizes the available quantitative data on the inhibition of aminotransferases by this compound and the selected benchmark inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited in the existing literature.
| Inhibitor | Target Enzyme(s) | Inhibition Type | Ki | kcat (s⁻¹) | Potency/Selectivity Notes |
| This compound | Aspartate Aminotransferase (AST) | Suicide Substrate (Irreversible) | 59 µM | 0.11 | Highly specific for AST. |
| Aminooxyacetate (AOA) | General PLP-dependent enzymes (including AST and ALT) | Reversible | Not specified | Not applicable | Broad-spectrum inhibitor of aminotransferases[1][2]. |
| L-cycloserine | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Irreversible | Not specified | Not applicable | Shows some selectivity for ALT over AST at lower concentrations[4][5]. Affects both mitochondrial and cytosolic AST[9][10][11]. |
| Gabaculine | GABA aminotransferase, other aminotransferases | Irreversible | 8.3 µM (for D-3-aminoisobutyrate-pyruvate aminotransferase) | 0.31 (for D-3-aminoisobutyrate-pyruvate aminotransferase) | Potent inhibitor of GABA aminotransferase with off-target effects on other aminotransferases[6][7]. |
Metabolic Pathways and Cellular Signaling
The inhibition of aminotransferases can have significant downstream effects on various metabolic and signaling pathways. The diagrams below illustrate the central role of aspartate aminotransferase in metabolism and the known signaling consequences of its inhibition by benchmark compounds.
While specific signaling pathways affected by this compound have not been extensively documented, studies on other aminotransferase inhibitors have revealed significant cellular responses. For instance, Aminooxyacetate has been shown to induce ER stress and activate AMPK signaling[12], while ALT inhibitors can activate p38 MAP kinase signaling[13].
Experimental Protocols
Spectrophotometric Assay for Aspartate Aminotransferase Inhibition
A widely used method for determining AST activity and inhibition is a coupled-enzyme spectrophotometric assay[14][15].
Principle: This assay measures the rate of NADH oxidation, which is coupled to the transamination reaction catalyzed by AST. AST converts L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. The oxaloacetate is then reduced to L-malate by malate dehydrogenase (MDH), a reaction that consumes NADH. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm. The rate of absorbance decrease is directly proportional to the AST activity.
Materials:
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
L-aspartate solution
-
α-ketoglutarate solution
-
NADH solution
-
Malate dehydrogenase (MDH)
-
AST enzyme solution
-
Inhibitor solutions (this compound and others) at various concentrations
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature (e.g., 25°C or 37°C)
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing potassium phosphate buffer, L-aspartate, NADH, and MDH.
-
Inhibitor Pre-incubation: In the wells of the microplate, add the AST enzyme solution and different concentrations of the inhibitor (or buffer for the control). Incubate for a specific period to allow for inhibitor-enzyme interaction. For time-dependent inhibitors like this compound, this pre-incubation step is crucial.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the α-ketoglutarate solution to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction (ΔA340/min) from the linear portion of the kinetic curve. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). Kinetic parameters such as IC50, Ki, and kcat can be determined by plotting the reaction rates against inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.
The workflow for assessing AST inhibition is depicted in the following diagram.
Conclusion
This compound is a potent and specific inhibitor of aspartate aminotransferase. When compared to other known aminotransferase inhibitors such as Aminooxyacetate, L-cycloserine, and Gabaculine, this compound's specificity may offer advantages in research applications where targeted inhibition of AST is desired, potentially minimizing off-target effects. However, a comprehensive understanding of this compound's broader impact on metabolic and signaling pathways requires further investigation. The experimental protocol outlined provides a robust framework for conducting direct comparative studies to further elucidate the relative potency and effects of these inhibitors. This guide serves as a foundational resource for researchers navigating the selection of appropriate tools for the study of amino acid metabolism and related cellular processes.
References
- 1. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irreversible inhibition of D-3-aminoisobutyrate-pyruvate aminotransferase by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of aminotransferase enzyme systems by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gabaculine - Wikipedia [en.wikipedia.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Inhibition by cycloserine of mitochondrial and cytosolic aspartate aminotransferase in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition by cycloserine of mitochondrial and cytosolic aspartate aminotransferase in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Glutamine Metabolism in Breast Cancer with Aminooxyacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aspartate Aminotransferase - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. Measurement of aminotransferases: Part 1. Aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Index of Statins in Oncology: A Comparative Analysis Against Standard-of-Care Chemotherapeutics
A Note on the Investigated Compound: Initial searches for "Gostatin" did not yield relevant results in the context of cancer therapeutics. It is an inhibitor of aspartate aminotransferase with no documented oncological applications. It is presumed that the intended subject of inquiry was "Statins," a class of HMG-CoA reductase inhibitors extensively researched for their potential anti-cancer properties. This guide proceeds with a comparative analysis of statins against standard-of-care chemotherapy drugs.
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A high therapeutic index indicates a wide margin of safety, whereas a low therapeutic index suggests that the effective and toxic doses are close, requiring careful monitoring. In oncology, the therapeutic index is a key determinant of a drug's clinical utility, as the goal is to maximize anti-tumor activity while minimizing harm to healthy tissues.
This guide provides a comparative overview of the therapeutic index of statins, repurposed for their anti-cancer effects, and established standard-of-care chemotherapy agents such as doxorubicin and cisplatin.
Quantitative Comparison of Therapeutic and Selectivity Indices
Direct comparisons of the therapeutic index of statins in an oncological context are limited as they are not approved as standalone cancer treatments. However, preclinical data allows for an estimation of their selectivity for cancer cells over normal cells, which can be expressed as a Selectivity Index (SI). The SI is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells. For standard chemotherapeutics, both in vitro selectivity and in vivo therapeutic indices from preclinical models are more established.
| Drug Class | Drug Example | Cancer Type Investigated | Preclinical Model | IC50 (Cancer Cells) | IC50 (Normal Cells) | Selectivity Index (SI) (In Vitro) | LD50 (In Vivo, Mouse) | ED50 (In Vivo, Mouse) | Therapeutic Index (TI) (In Vivo) |
| Statins | Simvastatin | Lung Cancer | A549 (human lung carcinoma) vs. BEAS-2B (normal human lung) | ~7-13 µM[1] | >50 µM (estimated) | >3.8 - 7.1 | Not established for cancer | Not established for cancer | Not established for cancer |
| Atorvastatin | Breast Cancer | MCF-7 (human breast adenocarcinoma) vs. non-cancerous lines | ~27.4 µg/mL[2] | Higher in normal cells[3] | >1 (Favorable) | Not established for cancer | Not established for cancer | Not established for cancer | |
| Anthracyclines | Doxorubicin | Breast Cancer | MCF-7 (human breast adenocarcinoma) vs. HK-2 (normal human kidney) | ~2.5 µM[4] | >20 µM[4] | >8 | ~17-56.875 mg/kg | ~6 mg/kg[5] | ~2.8 - 9.5 |
| Platinum Compounds | Cisplatin | Lung Cancer | A549 (human lung carcinoma) vs. BEAS-2B (normal human lung) | ~6.59 µM[6] | ~4.15 µM[6] | ~0.63 | ~13 mg/kg[7] | Not established | Narrow |
Signaling Pathways and Experimental Workflows
The primary anti-cancer mechanism of statins involves the inhibition of the mevalonate pathway, which is crucial for cholesterol synthesis and the production of isoprenoids necessary for the post-translational modification of small GTPases like Ras and Rho. Disruption of these signaling proteins affects cell proliferation, survival, and migration.
The experimental workflow to determine the therapeutic index of a novel anti-cancer agent typically involves a series of in vitro and in vivo studies.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Objective: To determine the IC50 value of a drug, which is the concentration that inhibits 50% of cell growth.
Protocol:
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The cells are then treated with various concentrations of the drug (e.g., statins, doxorubicin, cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Therapeutic Index Determination
Objective: To determine the ED50 (effective dose in 50% of the population) and LD50 (lethal dose in 50% of the population) to calculate the therapeutic index.
Protocol:
-
Animal Model: An appropriate animal model, typically immunodeficient mice, is used. Human cancer cells are implanted subcutaneously or orthotopically to establish tumors.
-
ED50 Determination:
-
Once tumors reach a palpable size, the animals are randomized into different treatment groups, including a vehicle control group.
-
Each treatment group receives a different dose of the drug, administered through a relevant route (e.g., intraperitoneal injection, oral gavage).
-
Tumor volume is measured regularly (e.g., every 2-3 days) for a set period.
-
The ED50 is the dose of the drug that causes a 50% reduction in tumor growth compared to the control group.
-
-
LD50 Determination:
-
Healthy, non-tumor-bearing animals are divided into groups and administered escalating doses of the drug.
-
The animals are monitored for a specific period (e.g., 14 days) for signs of toxicity and mortality.
-
The LD50 is the dose that results in the death of 50% of the animals in a group.
-
-
Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of the LD50 to the ED50 (TI = LD50 / ED50).
Conclusion
Statins, particularly lipophilic statins like simvastatin and atorvastatin, exhibit promising anti-cancer properties in preclinical models, demonstrating a degree of selectivity for cancer cells over normal cells.[3][8] This suggests a potentially favorable therapeutic index compared to traditional chemotherapeutic agents like cisplatin, which is known for its narrow therapeutic window and significant side effects.[6] Doxorubicin shows good selectivity in vitro but also has a relatively narrow therapeutic index in vivo due to cardiotoxicity.[4]
While the direct therapeutic index of statins for cancer treatment is not yet established through clinical trials, the preclinical evidence warrants further investigation. The repurposing of statins, alone or in combination with standard-of-care drugs, could offer a strategy to enhance the therapeutic window of cancer therapy, potentially leading to more effective and less toxic treatment regimens. Future research, including well-designed clinical trials, is necessary to fully elucidate the clinical utility and safety profile of statins in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. A drug repurposing approach of Atorvastatin calcium for its antiproliferative activity for effective treatment of breast cancer: In vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statins Starve Cancer Cells to Death | Johns Hopkins Medicine [hopkinsmedicine.org]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. netjournals.org [netjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Safe Disposal of Gostatin: A Procedural Guide
Core Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle Gostatin in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
This compound: Key Chemical Data for Disposal Considerations
Understanding the chemical and physical properties of this compound is fundamental to its safe disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Implication for Disposal |
| Molecular Formula | C8H10N2O5 | Provides information on elemental composition. |
| Molecular Weight | 214.18 g/mol | Relevant for calculating quantities for disposal. |
| Physical State | Solid (presumed) | Solid waste procedures will likely apply. |
| Solubility | Data not available | Assume insolubility in water for initial spill cleanup, but verify if possible. |
| Stability | Stable under normal conditions.[1][2] | Avoids immediate degradation concerns under standard storage. |
| Incompatibilities | Strong oxidizing agents.[1] | Segregate from strong oxidizers to prevent hazardous reactions. |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides upon combustion.[1][2] | Incineration should be performed in a facility equipped to handle these emissions. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed methodology for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Pure this compound: Unused or expired pure this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and paper towels, must also be disposed of as chemical waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated, labeled, and sealed waste container.
2. In-Lab Waste Collection:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, leak-proof container. The label should include "Hazardous Waste," "this compound," and the date.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and properly labeled waste bottle. Ensure the container is compatible with the solvent used.
3. Disposal of Unused this compound (Small Quantities): For very small, residual quantities, a chemical degradation approach may be considered, followed by disposal as chemical waste. However, without specific degradation data for this compound, the primary recommendation is to dispose of it through a licensed chemical waste contractor. A general procedure for the degradation of some enzyme inhibitors involves treatment with 1M NaOH, which was shown to be effective for certain compounds.[3] The applicability of this method to this compound is unconfirmed and should be approached with caution.
4. Final Disposal Procedure:
-
Primary Method: Licensed Waste Disposal: The most secure and compliant method for disposing of this compound is to use a licensed hazardous waste disposal company. This ensures that the chemical is handled and disposed of in accordance with all local, state, and federal regulations.
-
Alternative for Household Quantities (Not Recommended for Labs): For unused medicines in a non-laboratory setting, the FDA recommends mixing the substance with an undesirable material like coffee grounds or cat litter, placing it in a sealed bag, and disposing of it in the household trash.[4][5][6][7] This method is not appropriate for laboratory quantities of research chemicals.
5. Accidental Spills:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[2]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable detergent and water, collecting the cleaning materials for disposal as hazardous waste.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cdn.accentuate.io [cdn.accentuate.io]
- 2. guinama.com [guinama.com]
- 3. Degradation and disposal of some enzyme inhibitors. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dea.gov [dea.gov]
- 5. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
